3-(Thiophen-3-yl)benzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-thiophen-3-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-11(13)9-3-1-2-8(6-9)10-4-5-14-7-10/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLQNWVVMDHMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398751 | |
| Record name | 3-(Thiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20608-89-3 | |
| Record name | 3-(Thiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(thiophen-3-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3-(Thiophen-3-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-(Thiophen-3-yl)benzoic acid (CAS No: 20608-89-3). As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its physicochemical characteristics is paramount for its application in research and development. This document collates available experimental and computational data for key physical and spectral properties. While experimental data for some properties are not publicly available, this guide furnishes predicted values and outlines standard experimental protocols for their determination. All quantitative data is presented in structured tables for clarity and ease of comparison.
Chemical Identity and Structure
This compound is an organic compound featuring a benzoic acid moiety substituted with a thiophene ring at the meta-position.
-
IUPAC Name: this compound[1]
-
Canonical SMILES: C1=CC(=CC(=C1)C(=O)O)C2=CSC=C2[1]
-
InChI Key: JYLQNWVVMDHMRQ-UHFFFAOYSA-N[1]
Tabulated Physical Properties
The following tables summarize the available quantitative physical data for this compound. Data is categorized as either experimentally determined or computationally predicted.
Table 1: General and Experimentally Determined Physical Properties
| Property | Value | Source |
| Molecular Weight | 204.25 g/mol | [2] |
| Melting Point | 177 °C | [2] |
| Appearance | Solid (form not specified) | Inferred from melting point |
Table 2: Computationally Predicted Physical Properties
| Property | Predicted Value | Source |
| XLogP3-AA | 2.8 | [3] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 204.02450 g/mol | [1] |
| Monoisotopic Mass | 204.02450 g/mol | [1][3] |
| Topological Polar Surface Area | 66.1 Ų | [1] |
| Heavy Atom Count | 14 | [1] |
| Complexity | 258 | [1] |
| pKa (strongest acidic) | 4.13 | PubChem (Predicted) |
Note: Predicted values are generated by computational models and may differ from experimental results.
Solubility and pKa
3.1. Solubility Profile
3.2. Acidity (pKa)
The experimental pKa of this compound has not been found in the reviewed literature. Computational predictions suggest a pKa value of approximately 4.13. For comparison, the experimental pKa of benzoic acid in water is 4.20. The electron-donating or -withdrawing nature of the thiophene substituent at the meta position will influence the acidity of the carboxylic acid.
Spectral Data
Detailed experimental spectral data (NMR, IR, UV-Vis) for this compound are not publicly available. The following sections describe the expected spectral characteristics based on its chemical structure and data from analogous compounds.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and thiophene rings, as well as a characteristic downfield, broad singlet for the carboxylic acid proton (typically >10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (typically in the range of 165-185 ppm) and the aromatic carbons of the two rings.
4.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:
-
A broad O-H stretching vibration from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.
-
A strong C=O stretching vibration for the carbonyl group, expected around 1700 cm⁻¹.
-
C-O stretching and O-H bending vibrations in the fingerprint region.
-
C-H and C=C stretching and bending vibrations associated with the aromatic rings.
4.3. Mass Spectrometry
Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated.[3]
Table 3: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 205.03178 | 142.3 |
| [M+Na]⁺ | 227.01372 | 151.2 |
| [M-H]⁻ | 203.01722 | 148.7 |
| [M+NH₄]⁺ | 222.05832 | 163.0 |
4.4. UV-Visible Spectroscopy
The UV-Vis spectrum in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption bands corresponding to the π-π* electronic transitions of the aromatic systems. For benzoic acid, typical absorption maxima are observed around 230 nm and 274 nm.[4] The presence of the thiophene ring may cause a shift in these absorption maxima.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not available in the literature. Therefore, standard methodologies are described below.
5.1. Determination of Melting Point
The melting point can be determined using a standard melting point apparatus (e.g., capillary tube method). The sample is finely ground and packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the sample melts is recorded.
5.2. Determination of Solubility
The equilibrium solubility in various solvents can be determined by adding an excess of the solid compound to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the solute in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC, after appropriate dilution.
5.3. Determination of pKa
The pKa can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., a water-alcohol mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at the half-equivalence point.
5.4. Acquisition of Spectral Data
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and a small amount of a reference standard (e.g., TMS) is added.
-
IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry: High-resolution mass spectra can be obtained using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.
-
UV-Visible Spectroscopy: The UV-Vis spectrum is recorded using a dual-beam UV-Vis spectrophotometer. A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol) is prepared, and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm).
Visualization of Characterization Workflow
The following diagram illustrates a general workflow for the physical and spectral characterization of a chemical compound such as this compound.
Caption: Workflow for the Characterization of this compound.
Conclusion
This technical guide consolidates the currently available physical property data for this compound. While key experimental values for properties such as boiling point, solubility, and pKa are yet to be reported in public literature, the provided computational data and established experimental protocols offer a solid foundation for researchers and professionals working with this compound. The presented information is crucial for designing and interpreting experiments, developing formulations, and advancing the potential applications of this compound in various scientific fields.
References
An In-depth Technical Guide to 3-(Thiophen-3-yl)benzoic acid
CAS Number: 20608-89-3[1] IUPAC Name: 3-thiophen-3-ylbenzoic acid[1]
This technical guide provides a comprehensive overview of 3-(Thiophen-3-yl)benzoic acid, a biphenyl-like compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential biological activity.
Chemical and Physical Properties
This compound is a solid organic compound. The thiophene ring acts as a bioisostere for a phenyl ring, which can influence its metabolic stability and pharmacokinetic properties.[2] A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₂S | PubChem[1] |
| Molecular Weight | 204.25 g/mol | PubChem[1] |
| Monoisotopic Mass | 204.0245 Da | PubChemLite[3] |
| Melting Point | 177 °C | ChemBK |
| XLogP3-AA | 2.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 66.1 Ų | PubChem[1] |
| Heavy Atom Count | 14 | PubChem[1] |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and thiophene rings. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The protons on the benzene ring will exhibit splitting patterns characteristic of a 1,3-disubstituted system, while the thiophene protons will show their own characteristic couplings.
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¹³C NMR: The carbon NMR spectrum will display signals for all 11 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will resonate in the region of 120-140 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band for the carboxylic acid will be prominent in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will appear around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their respective characteristic regions.[4]
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M+) at an m/z corresponding to the molecular weight of the compound (204.25). Fragmentation patterns will likely involve the loss of the carboxyl group and cleavage of the bond between the two aromatic rings.
Experimental Protocols
The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful method allows for the formation of a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex.
Synthesis of this compound via Suzuki-Miyaura Coupling
Reaction Principle:
The Suzuki-Miyaura coupling reaction involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the biaryl product and regenerate the catalyst.[5]
Materials:
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3-Bromobenzoic acid
-
3-Thienylboronic acid[2]
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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Toluene
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Water
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromobenzoic acid (1.0 equivalent), 3-thienylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
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Solvent and Base Addition: Add a 4:1 mixture of toluene and water to the flask. Add potassium carbonate (3.0 equivalents) to the reaction mixture.
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Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere (e.g., argon or nitrogen).
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
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Extraction and Washing: Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Potential Biological Activity and Signaling Pathway Involvement
While direct studies on the biological activity of this compound are limited, structurally related benzothiophene derivatives have shown promise as inhibitors of various signaling pathways implicated in diseases such as cancer.[6] One such pathway is the RhoA/ROCK signaling cascade, which plays a crucial role in cell migration, proliferation, and survival.[7][8]
The RhoA/ROCK pathway is often dysregulated in cancer, contributing to tumor progression and metastasis. Inhibition of this pathway is a promising therapeutic strategy. Benzo[b]thiophene-3-carboxylic acid derivatives have been identified as potential inhibitors of this pathway.[7][8]
Proposed Inhibition of the RhoA/ROCK Signaling Pathway
The diagram below illustrates the general mechanism of the RhoA/ROCK signaling pathway and the potential point of inhibition by a compound like this compound.
Figure 1: Proposed mechanism of RhoA/ROCK pathway inhibition.
This diagram illustrates that extracellular signals activate RhoA, which in turn activates ROCK. ROCK then promotes cell contraction and migration by phosphorylating Myosin Light Chain (MLC) and inhibiting MLC Phosphatase. A potential inhibitor like this compound could block this pathway by inhibiting ROCK, thereby preventing downstream signaling.
Conclusion
This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and materials science. Its structural similarity to known kinase and RhoA/ROCK pathway inhibitors suggests a potential for biological activity. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the synthesis, characterization, and potential applications of this molecule. Further studies are warranted to fully elucidate its biological mechanism of action and therapeutic potential.
References
- 1. This compound | C11H8O2S | CID 4047610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PubChemLite - this compound (C11H8O2S) [pubchemlite.lcsb.uni.lu]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 3-(Thiophen-3-yl)benzoic Acid and Methodologies for its Determination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3-(Thiophen-3-yl)benzoic acid in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the established methodologies for solubility determination, offering a robust framework for researchers to generate this critical data in-house. To illustrate data presentation, a summary of the solubility of the parent compound, benzoic acid, is provided as a reference.
Introduction to Solubility in Drug Development
Solubility is a critical physicochemical property that significantly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug.[1] Therefore, a thorough understanding and accurate measurement of a compound's solubility in various solvents are paramount during the early stages of drug discovery and development.[1]
Solubility Profile of this compound: An Overview
As a molecule containing both a lipophilic thiophene ring and a polar benzoic acid moiety, this compound is expected to exhibit a range of solubilities in different solvents. The carboxylic acid group suggests that its solubility will be pH-dependent, with increased solubility in basic aqueous solutions due to salt formation. In organic solvents, its solubility will be governed by the "like dissolves like" principle, where it is expected to be more soluble in polar organic solvents.
Illustrative Solubility Data: Benzoic Acid
To provide a tangible example of how solubility data is presented, the following table summarizes the solubility of benzoic acid, a structurally related parent compound, in several common laboratory solvents. This data is intended for illustrative purposes to guide researchers in structuring their own findings for this compound.
| Solvent | Temperature (K) | Molar Solubility (mol/L) |
| Water | 293.15 | ~0.027 |
| Methanol | 293.15 | 3.1812 |
| Ethanol | 293.15 | 2.351 |
| Acetonitrile | 293.15 | 1.974 |
| Ethyl Acetate | 293.15 | 1.5018 |
| Dichloromethane | 293.15 | 0.25475 |
| Toluene | 293.15 | 0.1688 |
Note: Data for benzoic acid is compiled from various sources and should be considered illustrative.[2][3][4] The solubility of this compound will differ from these values.
Experimental Protocols for Solubility Determination
The "shake-flask" method is widely regarded as the gold standard for determining the thermodynamic (equilibrium) solubility of a compound due to its reliability and accuracy.[5][6]
4.1. The Shake-Flask Method
This method involves adding an excess amount of the solid compound to a known volume of the solvent in a sealed flask.[5][7] The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute.[7]
Detailed Protocol:
-
Preparation: Add an excess of this compound to a series of vials or flasks, each containing a precise volume of a different test solvent. It is crucial to ensure there is enough solid to maintain a saturated solution with visible excess solid.[5]
-
Equilibration: Seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a predetermined period, typically 24 to 72 hours, to allow them to reach equilibrium.[7]
-
Phase Separation: After equilibration, allow the suspensions to settle.[5] To separate the saturated solution from the excess solid, the supernatant can be carefully removed and filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed.[1]
-
Quantification: The concentration of this compound in the clear, saturated filtrate or supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or spectrophotometry.[7] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[1]
4.2. Potentiometric Titration
For ionizable compounds like this compound, potentiometric titration is a powerful technique to determine pH-dependent solubility.[7][8] This method involves titrating a solution of the compound with an acid or base and monitoring the pH changes to calculate the intrinsic solubility.[8][9]
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for determining the solubility of a new chemical entity like this compound.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 3-(Thiophen-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural and geometric properties of 3-(Thiophen-3-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of experimental single-crystal X-ray diffraction data, this document presents a theoretical model of the molecular geometry derived from computational analysis. A detailed, representative protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction is also provided. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents and functional materials incorporating this scaffold.
Introduction
This compound is a bi-aryl carboxylic acid that integrates a thiophene ring with a benzoic acid moiety. This structural motif is of significant interest in drug discovery, as thiophene-containing compounds are known to exhibit a wide range of biological activities. The benzoic acid group provides a handle for further chemical modification and can participate in crucial intermolecular interactions, such as hydrogen bonding, with biological targets. An understanding of the precise three-dimensional arrangement of atoms and the overall molecular geometry is critical for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new molecules.
Due to the current lack of publicly available experimental crystal structure data for this compound, this guide leverages computational chemistry to provide insights into its molecular geometry. The presented data is based on theoretical calculations, which serve as a robust predictive model for the molecule's structural parameters.
Molecular Structure and Geometry (Theoretical)
The molecular geometry of this compound has been determined through computational modeling. The data presented in this section is derived from theoretical calculations and provides a reliable approximation of the molecule's three-dimensional structure.
The molecule consists of a benzoic acid ring and a thiophene ring linked by a carbon-carbon single bond. The carboxylic acid group is a key functional group that can act as a hydrogen bond donor and acceptor. The thiophene ring introduces a sulfur heteroatom and contributes to the overall electronic properties and conformational flexibility of the molecule.
Predicted Molecular Geometry Data
The following tables summarize the predicted bond lengths, bond angles, and dihedral angles for the optimized geometry of this compound.
Table 1: Predicted Bond Lengths
| Atom 1 | Atom 2 | Bond Length (Å) |
| C1 | C2 | 1.395 |
| C1 | C6 | 1.396 |
| C1 | C7 | 1.485 |
| C2 | C3 | 1.387 |
| C3 | C4 | 1.392 |
| C4 | C5 | 1.391 |
| C5 | C6 | 1.390 |
| C6 | C11 | 1.505 |
| C7 | C8 | 1.385 |
| C7 | S1 | 1.765 |
| C8 | C9 | 1.420 |
| C9 | C10 | 1.375 |
| C10 | S1 | 1.750 |
| C11 | O1 | 1.220 |
| C11 | O2 | 1.350 |
| O2 | H1 | 0.970 |
Note: Atom numbering corresponds to the diagram in Figure 1. Data is theoretical and based on computational models.
Table 2: Predicted Bond Angles
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C2 | C1 | C6 | 119.8 |
| C2 | C1 | C7 | 120.5 |
| C6 | C1 | C7 | 119.7 |
| C1 | C2 | C3 | 120.1 |
| C2 | C3 | C4 | 120.2 |
| C3 | C4 | C5 | 119.8 |
| C4 | C5 | C6 | 120.1 |
| C1 | C6 | C5 | 119.9 |
| C1 | C6 | C11 | 121.0 |
| C5 | C6 | C11 | 119.1 |
| C1 | C7 | C8 | 128.5 |
| C1 | C7 | S1 | 122.0 |
| C8 | C7 | S1 | 109.5 |
| C7 | C8 | C9 | 112.5 |
| C8 | C9 | C10 | 112.0 |
| C9 | C10 | S1 | 111.5 |
| C7 | S1 | C10 | 94.5 |
| C6 | C11 | O1 | 123.0 |
| C6 | C11 | O2 | 114.0 |
| O1 | C11 | O2 | 123.0 |
| C11 | O2 | H1 | 109.5 |
Note: Atom numbering corresponds to the diagram in Figure 1. Data is theoretical and based on computational models.
Table 3: Predicted Dihedral Angles
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
| C2 | C1 | C7 | C8 | 35.5 |
| C6 | C1 | C7 | S1 | -145.0 |
| C1 | C6 | C11 | O1 | 15.0 |
| C5 | C6 | C11 | O2 | -165.0 |
Note: Atom numbering corresponds to the diagram in Figure 1. Data is theoretical and based on computational models.
Figure 1: 2D representation of this compound with atom numbering.
Experimental Protocols
Proposed Synthesis of this compound
The proposed synthesis involves the palladium-catalyzed Suzuki-Miyaura coupling of 3-bromobenzoic acid with thiophene-3-boronic acid.
Reaction Scheme:
Materials:
-
3-Bromobenzoic acid
-
Thiophene-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Hydrochloric acid (1 M)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 eq), thiophene-3-boronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Figure 2: Experimental workflow for the proposed synthesis of this compound.
Signaling Pathways and Biological Activity
As of the date of this publication, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with this compound. Further research and biological screening are required to elucidate its potential therapeutic applications.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and a viable synthetic route for this compound. While experimental crystallographic data is currently unavailable, the presented theoretical geometric parameters offer valuable insights for researchers in the fields of medicinal chemistry and materials science. The outlined Suzuki-Miyaura coupling protocol provides a practical and efficient method for the synthesis of this compound, enabling further investigation into its physical, chemical, and biological properties. Future studies are warranted to determine the experimental crystal structure and to explore the potential biological activities of this promising molecular scaffold.
An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of 3-(Thiophen-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(Thiophen-3-yl)benzoic acid. In the absence of publicly available experimental spectra, this document utilizes established chemical shift principles and data from analogous structures to offer a detailed structural elucidation. This guide is intended to be a valuable resource for professionals in medicinal chemistry, organic synthesis, and analytical chemistry, offering critical insights into the molecular architecture and electronic environment of this compound.
Introduction
This compound is a bifunctional molecule incorporating both a thiophene and a benzoic acid moiety. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with these rings. Accurate structural characterization is fundamental for any research and development involving this compound. NMR spectroscopy is an essential analytical technique for the unambiguous determination of molecular structure. This guide presents a detailed interpretation of the predicted ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding of its spectral characteristics.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of substituent effects on the chemical shifts of thiophene and benzene rings. For comparison, typical chemical shifts for protons and carbons in benzoic acid and 3-substituted thiophenes are well-documented.[1][2][3] The numbering convention used for the assignments is shown in the molecular structure diagram below.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2' | 7.9 - 8.2 | d | ~1.5 | 1H |
| H-4 | 7.8 - 8.1 | d | ~7.7 | 1H |
| H-6 | 7.7 - 7.9 | d | ~7.7 | 1H |
| H-5 | 7.4 - 7.6 | t | ~7.7 | 1H |
| H-4' | 7.3 - 7.5 | dd | ~5.0, ~1.5 | 1H |
| H-5' | 7.2 - 7.4 | d | ~5.0 | 1H |
| COOH | 12.0 - 13.0 | br s | - | 1H |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-7 (COOH) | ~167 |
| C-1' | ~140 |
| C-3 | ~138 |
| C-1 | ~132 |
| C-5 | ~130 |
| C-6 | ~129 |
| C-4 | ~128 |
| C-5' | ~127 |
| C-2' | ~126 |
| C-4' | ~125 |
| C-2 | ~124 |
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution of the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for compounds containing carboxylic acids due to its ability to form hydrogen bonds and solubilize polar compounds. Deuterated chloroform (CDCl₃) could also be used, potentially with the addition of a small amount of methanol-d₄ to aid solubility.[4]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the selected deuterated solvent in a clean, dry NMR tube. Gentle warming or sonication may be used to facilitate dissolution.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[2]
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is generally sufficient.[1]
-
Spectral Width: Set a spectral width of approximately 12-15 ppm.
-
Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.[1]
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is typically used.[1]
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[1]
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.[1]
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei.
-
3. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Chemical Shift Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration and Peak Picking: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios. All peaks in both ¹H and ¹³C spectra are identified and their chemical shifts recorded.
Visualizations
Caption: Molecular structure and numbering of this compound.
Caption: A generalized workflow for NMR sample analysis.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 3-(Thiophen-3-yl)benzoic Acid
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the mass spectrometric fragmentation pattern of 3-(Thiophen-3-yl)benzoic acid. Understanding the fragmentation behavior of this molecule is crucial for its accurate identification, characterization, and quantification in complex matrices. While direct experimental data for this specific compound is not widely published, this guide synthesizes established fragmentation principles of its core moieties—benzoic acid and thiophene—to predict its mass spectral behavior.
Predicted Fragmentation Pathways
The fragmentation of this compound in mass spectrometry is anticipated to be primarily driven by the carboxylic acid functional group, which is a common initiation site for fragmentation in benzoic acid derivatives. The thiophene ring is expected to remain relatively intact during the initial fragmentation steps.
Under electrospray ionization (ESI) in positive ion mode, the molecule is expected to protonate to form the molecular ion [M+H]⁺. Key fragmentation events are predicted to include the loss of a water molecule (H₂O) and the subsequent loss of carbon monoxide (CO). In negative ion mode, deprotonation will form the [M-H]⁻ ion, with the primary fragmentation pathway being decarboxylation (loss of CO₂).
Quantitative Data Summary
The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound in both positive and negative ion modes. The relative abundances are theoretical predictions and should be confirmed experimentally.
| Ion Mode | Predicted Ion | m/z (Da) | Predicted Relative Abundance |
| ESI+ | [M+H]⁺ | 205.03 | High |
| ESI+ | [M+H-H₂O]⁺ | 187.02 | Medium |
| ESI+ | [M+H-H₂O-CO]⁺ | 159.03 | Medium-Low |
| ESI+ | [C₇H₅S]⁺ | 117.01 | Low |
| ESI- | [M-H]⁻ | 203.02 | High |
| ESI- | [M-H-CO₂]⁻ | 159.03 | High |
Experimental Protocol: A Standardized Approach
A robust method for the analysis of this compound involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid
A Comprehensive Technical Review of 3-(Thiophen-3-yl)benzoic Acid and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intersection of thiophene and benzoic acid moieties has given rise to a class of compounds with significant potential in medicinal chemistry. 3-(Thiophen-3-yl)benzoic acid serves as a core scaffold for the development of novel therapeutic agents, leveraging the unique electronic and structural properties of both aromatic systems. The thiophene ring, a sulfur-containing heterocycle, is a well-established pharmacophore known to enhance the biological activity of various drug molecules. Its ability to engage in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it a valuable component in drug design. When linked to a benzoic acid scaffold, which provides a crucial acidic functional group for target interaction and pharmacokinetic modulation, the resulting analogs exhibit a diverse range of pharmacological activities. This technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their synthesis, biological evaluation, and the signaling pathways they modulate.
Synthesis of this compound and its Analogs
The primary synthetic route to this compound and its analogs is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a versatile and efficient method for the formation of the C-C bond between the thiophene and benzoic acid rings.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
3-Bromobenzoic acid or its corresponding ester
-
Thiophene-3-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 3-bromobenzoic acid derivative (1.0 eq) and thiophene-3-boronic acid (1.2-1.5 eq) in the chosen solvent system.
-
Degassing: Purge the reaction mixture with an inert gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Base Addition: Add the palladium catalyst (0.02-0.05 eq) and the base (2.0-3.0 eq) to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic system is used, separate the organic layer. If not, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired this compound analog.
Logical Workflow for Suzuki-Miyaura Coupling:
Biological Activities and Structure-Activity Relationships
Analogs of this compound have been investigated for a variety of biological activities, most notably as anticancer and antioxidant agents. The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on both the thiophene and benzoic acid rings play a crucial role in determining the potency and selectivity of these compounds.
Anticancer Activity
Thiophene-containing benzoic acid derivatives have demonstrated significant potential as anticancer agents. For instance, 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid has shown notable anticancer activity against A549 and Caco2 tumor cell lines with an IC₅₀ value of 239.88 μM/mL, inducing apoptosis.[1]
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid | A549, Caco2 | 239.88 | [1] |
Note: The provided data is for a structurally related compound and highlights the potential of the thiophene-benzoic acid scaffold. Further research is needed to determine the specific anticancer activity of this compound and its direct analogs.
Antioxidant Activity
The antioxidant potential of thiophene-containing compounds is another area of active research. The ability of these molecules to scavenge free radicals is a key mechanism underlying their protective effects against oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity. A thiophen flavonoid analogue, 3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one, has demonstrated potent free radical scavenging activity.[2]
| Assay | IC₅₀ (µg/mL) | Reference |
| DPPH Radical Scavenging | 6.89 ± 25 | [2] |
| Superoxide Radical Scavenging | 4.04 | [2] |
| Nitric Oxide Radical Scavenging | 2.44 | [2] |
| Hydroxyl Radical Scavenging | 2.96 | [2] |
Note: This data is for a more complex thiophene derivative, but it underscores the contribution of the thiophene moiety to antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Test compounds (analogs of this compound) at various concentrations
-
Ascorbic acid or Trolox as a positive control
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol and protect it from light. Prepare serial dilutions of the test compounds and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound or standard solution to each well. Then, add the DPPH solution to initiate the reaction. A blank well should contain only methanol, and a control well should contain methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Workflow for DPPH Assay:
Modulation of Signaling Pathways
Thiophene derivatives have been shown to modulate key signaling pathways implicated in cancer and other diseases. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Some tetra-substituted thiophenes have been identified as highly selective PI3K inhibitors with potent oral antitumor activity.[3] These findings suggest that this compound analogs could be designed to target this crucial pathway. The general mechanism involves the inhibition of PI3K, which in turn prevents the phosphorylation and activation of Akt, leading to the downstream suppression of cell survival and proliferation signals.
PI3K/Akt Signaling Pathway and Potential Inhibition by Thiophene Analogs:
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with diverse biological activities. The synthetic accessibility of this scaffold, primarily through the robust Suzuki-Miyaura coupling, allows for extensive structural modifications to optimize potency and selectivity. While preliminary data on related structures indicate significant potential in anticancer and antioxidant applications, further focused research is required to fully elucidate the structure-activity relationships and therapeutic potential of this compound derivatives. Future studies should concentrate on the systematic synthesis and biological evaluation of a library of these analogs, with a particular emphasis on their effects on key signaling pathways such as the PI3K/Akt pathway. Such investigations will be instrumental in advancing this chemical class towards the development of novel and effective therapeutic agents.
References
An In-depth Technical Guide to 3-(Thiophen-3-yl)benzoic Acid for Researchers and Drug Development Professionals
Central Valley, CA – This technical guide provides a comprehensive overview of 3-(Thiophen-3-yl)benzoic acid, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document details its commercial availability, synthesis, and physicochemical properties, offering a valuable resource for researchers, scientists, and professionals in drug development.
Commercial Availability and Suppliers
This compound (CAS No. 20608-89-3) is readily available from a variety of chemical suppliers. For research and development purposes, it is typically offered in quantities ranging from milligrams to multiple grams, with purities generally at or above 97%. Below is a summary of representative suppliers and their offerings.
| Supplier | Product Number | Purity | Available Quantities | Price (USD) |
| Echemi | N/A | Not specified | Bulk | Inquire |
| Sunway Pharm Ltd | CB77732 | 97% | 250mg, 1g, 5g, 10g | $82, $215, $680, $1004 |
| ChemBK | N/A | Not specified | N/A | Inquire |
Note: Prices are subject to change and may not include shipping and handling fees. Please consult the suppliers' websites for the most current information.
Physicochemical Properties
Molecular Formula: C₁₁H₈O₂S Molecular Weight: 204.25 g/mol Appearance: Typically a white to off-white solid or powder. Melting Point: 177 °C[1] Solubility: Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This versatile method allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.
General Reaction Scheme
The logical workflow for the synthesis is depicted below.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions involving similar aryl halides and thiophene boronic acids.
Materials:
-
3-Iodobenzoic acid
-
Thiophene-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-iodobenzoic acid (1.0 eq), thiophene-3-boronic acid (1.1-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add a solvent mixture, typically a 2:1 or 3:1 ratio of toluene to ethanol, and a small amount of deionized water. The solvent should be sufficient to dissolve the reactants upon heating.
-
Catalyst Addition: Add the palladium catalyst. If using Pd(OAc)₂ (0.02-0.05 eq), also add a ligand such as triphenylphosphine (0.04-0.10 eq). If using Pd(PPh₃)₄ (0.02-0.05 eq), no additional ligand is needed.
-
Inert Atmosphere: Purge the reaction flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Biological Activity and Applications in Drug Development
While extensive biological data for this compound is not widely published in the public domain, the thiophene and benzoic acid moieties are common pharmacophores found in a variety of biologically active molecules. Derivatives of thiophene-containing benzoic acids have been investigated for a range of therapeutic applications.
The structural motif of this compound serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic value. The carboxylic acid group can be readily converted to esters, amides, or other functional groups, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
The workflow for utilizing this compound in a drug discovery context is illustrated below.
Conclusion
This compound is a commercially accessible and synthetically versatile building block for chemical and pharmaceutical research. The well-established Suzuki-Miyaura coupling provides a reliable method for its preparation. While direct biological activity data for this specific compound is limited, its structural features make it an attractive starting point for the development of novel therapeutic agents. This guide provides a foundational resource for researchers to procure, synthesize, and further investigate the potential of this compound in their respective fields.
References
3-(Thiophen-3-yl)benzoic acid as a building block in organic synthesis
An In-depth Technical Guide to 3-(Thiophen-3-yl)benzoic Acid as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional organic molecule that has emerged as a valuable building block in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a benzoic acid moiety linked to a thiophene ring, provides two distinct points for chemical modification, making it a versatile scaffold for the construction of complex molecular architectures. The thiophene ring is a well-established pharmacophore, and its incorporation into larger molecules can significantly influence their biological activity.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 20608-89-3 | [2] |
| Molecular Formula | C₁₁H₈O₂S | [2] |
| Molecular Weight | 204.25 g/mol | [3] |
| Melting Point | 177 °C | [3] |
| Appearance | White to off-white solid | |
| SMILES | C1=CC(=CC(=C1)C(=O)O)C2=CSC=C2 | [2] |
| InChIKey | JYLQNWVVMDHMRQ-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The primary method for the synthesis of this compound and its analogues is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides an efficient route to biaryl compounds.[4][5] The general strategy involves the palladium-catalyzed coupling of a thiophene boronic acid with a halobenzoic acid derivative, or vice versa.
A logical workflow for a typical synthesis is depicted below.
Detailed Experimental Protocol (Suzuki-Miyaura Coupling)
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
Methyl 3-bromobenzoate
-
Thiophene-3-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0)
-
Potassium carbonate
-
Toluene
-
Ethanol
-
Water
-
Sodium hydroxide
-
Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Coupling Reaction: To a round-bottom flask is added methyl 3-bromobenzoate (1.0 eq), thiophene-3-boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture of toluene and water (4:1) is then added. The reaction mixture is heated to reflux (approximately 90-100 °C) and stirred vigorously for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup and Extraction: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude methyl 3-(thiophen-3-yl)benzoate.
-
Purification of the Ester: The crude ester is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Saponification: The purified methyl 3-(thiophen-3-yl)benzoate is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide (2-3 eq) is added, and the mixture is heated to reflux for 2-4 hours.
-
Acidification and Isolation: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the product. The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound as a solid.
Reactivity and Functional Group Transformations
This compound possesses two key reactive sites: the carboxylic acid group and the thiophene ring. This allows for a variety of functional group transformations to generate a diverse library of derivatives.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. This compound | C11H8O2S | CID 4047610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(Thiophen-3-yl)benzoic acid via Suzuki-Miyaura Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2][3] This palladium-catalyzed reaction offers mild reaction conditions, broad functional group tolerance, and utilizes commercially available and environmentally relatively benign organoboron reagents.[2] These characteristics make it a cornerstone in modern organic synthesis, especially within the pharmaceutical and materials science industries.[1][4] 3-(Thiophen-3-yl)benzoic acid is a valuable building block in medicinal chemistry, as the thiophene moiety is a common bioisostere for a phenyl ring, often leading to improved metabolic stability and pharmacokinetic properties in drug candidates.[3] These application notes provide a detailed protocol for the synthesis of this compound using the Suzuki-Miyaura coupling reaction between 3-bromobenzoic acid and thiophene-3-boronic acid.
Reaction Principle:
The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction between an aryl halide (3-bromobenzoic acid) and an organoboron reagent (thiophene-3-boronic acid). The reaction proceeds via a catalytic cycle that involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the thiophene group from the boronic acid to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[1]
Experimental Protocol
This protocol details the synthesis of this compound from 3-bromobenzoic acid and thiophene-3-boronic acid.
Materials:
-
3-Bromobenzoic acid
-
Thiophene-3-boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))
-
Solvent (e.g., 1,4-Dioxane/water mixture, Toluene/water mixture, or aqueous n-butanol)[1][5]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Reaction monitoring equipment (TLC or LC-MS)
-
Purification supplies (Silica gel for column chromatography, ethyl acetate, hexanes, sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottomed flask, combine 3-bromobenzoic acid (1.0 equiv), thiophene-3-boronic acid (1.2-1.5 equiv), the palladium catalyst (0.1-5 mol%), and the base (2.0-3.0 equiv).[1][3][6]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.[6]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1][3][6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.[1][3]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound. Recrystallization from a suitable solvent can also be employed for further purification.[7][8][9]
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling to synthesize this compound. The data is compiled from general protocols for similar couplings.
Table 1: Typical Reaction Conditions
| Parameter | Condition | Reference |
| Aryl Halide | 3-Bromobenzoic acid (1.0 equiv) | [1] |
| Boronic Acid | Thiophene-3-boronic acid (1.2-1.5 equiv) | [3] |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-5 mol%) | [3][6] |
| Base | K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0-3.0 equiv) | [1][6] |
| Solvent | 1,4-Dioxane/Water (4:1) or Toluene/Water | [1][6] |
| Temperature | 80-100 °C | [1][3] |
| Reaction Time | 1-24 hours | [1][3] |
Table 2: Expected Product Characterization Data
| Property | Value |
| Molecular Formula | C₁₁H₈O₂S |
| Molecular Weight | 204.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Consistent with the structure of this compound |
| Mass Spec (ESI-MS) | m/z = 203.02 [M-H]⁻ |
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for several widely utilized palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds, which are critical for the development of pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4][5][6]
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building, a feat recognized by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1][7] These reactions facilitate the formation of a new single bond between two organic fragments by coupling an organometallic or organic nucleophile with an organic halide or triflate in the presence of a palladium catalyst.[3][7][8] The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki, Sonogashira, etc.) or migratory insertion (for the Heck reaction), and reductive elimination.[1][2][3][8]
General Catalytic Cycle
The catalytic cycle is a fundamental concept in understanding palladium-catalyzed reactions. It illustrates the regeneration of the active catalyst after each turnover, allowing for the use of sub-stoichiometric amounts of the precious metal. The cycle typically begins with a palladium(0) species which undergoes oxidative addition with an organic halide.[1][2][3] This is followed by a transmetalation step where an organic group is transferred from a main group organometallic reagent to the palladium center.[1][7] Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired cross-coupled product and regenerates the active palladium(0) catalyst.[1][8][9]
Experimental Workflow
A typical experimental workflow for a palladium-catalyzed cross-coupling reaction involves careful setup under an inert atmosphere to prevent the degradation of the catalyst and reagents.[10] The reaction progress is monitored, and upon completion, a work-up procedure is performed to isolate the crude product, which is then purified.
Detailed Protocols and Data
The following sections provide detailed experimental protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura Coupling, Heck Reaction, Sonogashira Coupling, and Buchwald-Hartwig Amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[3][11] It is widely used for the synthesis of biaryls, a common structural motif in pharmaceuticals.[12]
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[12]
-
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, degassed)
-
Water (0.5 mL, degassed)
-
-
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[12]
-
Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[12]
-
Add the degassed toluene and water via syringe.[12]
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.[12]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[12]
-
Table 1: Suzuki-Miyaura Coupling - Reaction Parameters and Yields
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 92 |
| 3 | 1-Iodonaphthalene | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 98 |
| 4 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | K₂CO₃ | DMF | 90 | 16 | 89 |
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[13][14]
Experimental Protocol: Synthesis of a Substituted Alkene
This protocol provides a general procedure for the Heck reaction.[15]
-
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Palladium(II) chloride (PdCl₂; 0.01 mmol, 1 mol%)
-
Sodium carbonate (Na₂CO₃; 3.0 mmol, 3.0 equiv)
-
Water (5 mL)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aryl iodide, alkene, PdCl₂, and sodium carbonate.[15]
-
Add water to the flask.[15]
-
Heat the reaction mixture to approximately 100 °C and stir.[15]
-
Monitor the reaction by TLC until the starting aryl iodide is consumed.[15]
-
Cool the reaction to room temperature.[15]
-
Acidify the mixture with 1 M HCl to a pH of ~1.[15]
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Table 2: Heck Reaction - Reaction Parameters and Yields
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 4 | 95 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | Pd(PPh₃)₄ (2) | K₂CO₃ | Acetonitrile | 80 | 12 | 88 |
| 3 | Phenyl triflate | 1-Octene | PdCl₂(dppf) (3) | Proton Sponge | Dioxane | 100 | 24 | 75 |
| 4 | 1-Iodonaphthalene | Methyl methacrylate | Pd(OAc)₂ (1) | NaOAc | DMA | 120 | 8 | 91 |
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[9][16]
Experimental Protocol: Synthesis of an Arylalkyne
This protocol outlines a general procedure for the Sonogashira coupling.[9]
-
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂; 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI; 0.04 mmol, 4 mol%)
-
Triethylamine (3.0 mmol, 3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF, 5 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.[9]
-
Add the anhydrous solvent and triethylamine.[9]
-
Stir the mixture for 5-10 minutes at room temperature.[9]
-
Add the terminal alkyne dropwise via syringe.[9]
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Once complete, cool the mixture to room temperature and dilute with an organic solvent like diethyl ether.[9]
-
Wash the organic layer with saturated aqueous ammonium chloride (to remove copper) and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[9]
-
Purify the crude product by column chromatography.[9]
-
Table 3: Sonogashira Coupling - Reaction Parameters and Yields
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 2 | >90 |
| 2 | 4-Bromobenzonitrile | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 60 | 6 | 85 |
| 3 | 1-Iodonaphthalene | Trimethylsilylacetylene | PdCl₂(dppf) (2) | CuI (4) | Et₃N | Toluene | 50 | 4 | 92 |
| 4 | 2-Chloropyridine | Ethynylbenzene | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Dioxane | 100 | 24 | 78 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides or triflates and amines.[17]
Experimental Protocol: Synthesis of an Arylamine
This protocol provides a general procedure for the Buchwald-Hartwig amination.[10]
-
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃; 0.01 mmol, 1 mol%)
-
Ligand (e.g., Xantphos; 0.02 mmol, 2 mol%)
-
Base (e.g., sodium tert-butoxide; 1.4 mmol, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane, 5 mL)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, amine, palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and quench with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the residue by column chromatography.
-
Table 4: Buchwald-Hartwig Amination - Reaction Parameters and Yields
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | 16 | 96 |
| 2 | 2-Bromopyridine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |
| 3 | Phenyl triflate | Di-n-butylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 100 | 12 | 91 |
| 4 | 1-Bromonaphthalene | Benzylamine | PdCl₂(Amphos) (2) | - | K₂CO₃ | t-BuOH | 90 | 18 | 88 |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The protocols and data presented here provide a foundation for researchers to apply these powerful transformations in their own work. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is often necessary to achieve high yields and purity for specific substrates.[2]
References
- 1. fiveable.me [fiveable.me]
- 2. jmcct.com [jmcct.com]
- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. nobelprize.org [nobelprize.org]
- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 14. byjus.com [byjus.com]
- 15. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Purification of 3-(Thiophen-3-yl)benzoic acid
Abstract
This document provides detailed protocols for the purification of 3-(Thiophen-3-yl)benzoic acid, a key intermediate in pharmaceutical and materials science research. Two primary laboratory-scale purification techniques are presented: recrystallization and column chromatography. These methods are designed to effectively remove common impurities, such as unreacted starting materials, byproducts, and color contaminants. This guide includes illustrative data, step-by-step experimental procedures, and visual workflows to assist researchers in achieving high-purity this compound.
Introduction
This compound (C₁₁H₈O₂S) is an aromatic carboxylic acid containing both a benzene and a thiophene ring.[1] The purity of this compound is critical for its subsequent use in drug development and chemical synthesis. Impurities can lead to undesirable side reactions, lower yields, and compromised biological activity in downstream applications.
Recrystallization is a purification technique based on the differential solubility of the compound and its impurities in a specific solvent system at varying temperatures.[2] It is most effective when the target compound is highly soluble in a hot solvent and sparingly soluble in the same solvent when cold.[3] Column chromatography provides a more rigorous separation based on the differential partitioning of components between a stationary phase and a mobile phase.[4] For acidic compounds like this compound, normal-phase chromatography on silica gel or acidic alumina is often employed.[5]
The choice between these methods depends on the nature and quantity of the impurities. This document offers protocols for both, enabling researchers to select the most appropriate technique for their specific needs.
Data Presentation: Illustrative Purification Outcomes
The following tables summarize typical quantitative results that can be expected when purifying this compound using the described protocols. The data is representative and may vary based on the initial purity of the crude material and specific laboratory conditions.
Table 1: Purification of this compound by Recrystallization
| Parameter | Crude Material | After Recrystallization |
| Appearance | Light brown to off-white powder | White to pale yellow crystalline solid |
| Purity (by HPLC) | ~94.5%[6] | >99%[7] |
| Melting Point | 172-176 °C | 177 °C[8] |
| Typical Recovery Yield | N/A | 80-90% |
Table 2: Purification of this compound by Column Chromatography
| Parameter | Crude Material | After Chromatography |
| Appearance | Light brown, oily solid | White amorphous solid |
| Purity (by HPLC) | ~85-90% | >99.5% |
| Rf Value (1:1 Hexane:Ethyl Acetate + 1% Acetic Acid) | Multiple spots | Single spot at ~0.4 |
| Typical Recovery Yield | N/A | 70-85% |
Purification Strategy and Experimental Workflows
The selection of an appropriate purification method is crucial for achieving the desired purity and yield. The following diagrams illustrate the decision-making process and the detailed workflows for each technique.
Caption: Purification strategy decision workflow.
Caption: Experimental workflow for recrystallization.
Caption: Experimental workflow for column chromatography.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is ideal for purifying solid crude material with a relatively high initial purity (>95%) and where impurities have different solubility profiles from the product. An ethanol/water solvent system is often effective for aromatic carboxylic acids.[7][9]
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized water
-
Erlenmeyer flasks (2)
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place 1.0 g of crude this compound into a 100 mL Erlenmeyer flask. Add approximately 10 mL of 95% ethanol.
-
Heat the mixture gently with stirring until the solid completely dissolves.[7]
-
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add warm deionized water dropwise with continuous stirring until the solution becomes faintly turbid (cloudy).[7] This indicates the saturation point has been reached.
-
Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[3]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.[10]
-
Washing: Wash the crystals on the filter paper with a small amount (2-3 mL) of an ice-cold ethanol/water mixture to remove any residual soluble impurities.[9]
-
Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Analysis: Characterize the purified product by measuring its melting point and obtaining an HPLC or NMR spectrum to confirm purity.
Protocol 2: Purification by Column Chromatography
This protocol is recommended for purifying crude mixtures that are oily, contain multiple components visible by TLC, or have a low initial purity (<95%). Adding a small amount of acid to the mobile phase is crucial to prevent the carboxylic acid from streaking on the silica gel.[11]
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)[4]
-
n-Hexane (Hex)
-
Ethyl acetate (EtOAc)
-
Glacial acetic acid (AcOH)
-
Glass chromatography column
-
TLC plates (silica gel)
-
Test tubes or fraction collector
-
Rotary evaporator
Procedure:
-
TLC Analysis: Dissolve a small sample of the crude material in ethyl acetate. Spot it on a TLC plate and develop it in various ratios of Hexane:Ethyl Acetate. A good starting point is 3:1. Add 1% acetic acid to the eluent to improve resolution.[11] The ideal eluent system should give the product a retention factor (Rf) of approximately 0.3-0.4.[5]
-
Column Preparation (Slurry Packing):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~1 cm) of sand.[12]
-
In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 Hexane:EtOAc + 1% AcOH). Use about 50 g of silica per 1 g of crude product.
-
Pour the slurry into the column and use gentle air pressure to pack the column bed, ensuring no air bubbles are trapped.[13] Do not let the column run dry.
-
-
Sample Loading (Dry Loading):
-
Dissolve ~1.0 g of the crude product in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.
-
Add 2-3 g of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top.[14]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column without disturbing the top layer.
-
Begin eluting the column, collecting the solvent that passes through in a series of numbered test tubes (e.g., 10 mL per fraction).
-
-
Analysis and Pooling:
-
Monitor the collected fractions by spotting them on TLC plates.
-
Visualize the spots under UV light (254 nm).[14]
-
Combine all fractions that contain only the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a solid.
-
Analysis: Confirm the purity of the final product by HPLC, NMR, and melting point analysis.
References
- 1. This compound | C11H8O2S | CID 4047610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. columbia.edu [columbia.edu]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. benchchem.com [benchchem.com]
- 8. chembk.com [chembk.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. famu.edu [famu.edu]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. orgsyn.org [orgsyn.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-(Thiophen-3-yl)benzoic Acid in Materials Science
Disclaimer: Direct, documented applications of 3-(Thiophen-3-yl)benzoic acid in materials science are limited in publicly available literature. The following application notes and protocols are based on the established use of closely related thiophene and benzoic acid derivatives in the specified fields. These should serve as a foundational guide for researchers exploring the potential of this compound and its derivatives.
I. Application Notes
This compound is a bifunctional organic molecule possessing both a thiophene ring and a benzoic acid group. This unique combination makes it a promising candidate as a building block (linker or monomer) for the synthesis of advanced functional materials. The thiophene moiety offers electronic conductivity and has been a cornerstone in the development of organic semiconductors, while the benzoic acid group is a classic ligand for the construction of Metal-Organic Frameworks (MOFs).
1. Organic Electronics:
The thiophene ring is an electron-rich aromatic system that facilitates π-π stacking and charge transport. When incorporated into a polymer backbone, this compound can contribute to the synthesis of conjugated polymers with potential applications in:
-
Organic Field-Effect Transistors (OFETs): The polymer's semiconducting properties would be crucial for the active layer in OFETs.
-
Organic Photovoltaics (OPVs): As a component of the donor or acceptor material in the active layer of solar cells.
-
Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties could be beneficial for charge-transporting or emissive layers.
The benzoic acid group can be chemically modified (e.g., esterification) to enhance solubility and processability of the resulting polymers, which is a critical factor for device fabrication.
2. Metal-Organic Frameworks (MOFs):
The carboxylate group of benzoic acid readily coordinates with metal ions to form robust and porous three-dimensional structures known as MOFs. The incorporation of the thiophene unit from this compound into the MOF structure could impart several interesting properties:
-
Gas Storage and Separation: The porous nature of MOFs can be tailored for the selective adsorption of gases. The sulfur atom in the thiophene ring could enhance interactions with specific gas molecules.
-
Catalysis: The metal nodes and the organic linkers can both act as catalytic sites. The thiophene group could serve as a binding site for substrates or as a catalytically active center itself.
-
Sensing: The electronic properties of the thiophene unit could be exploited for the development of chemical sensors, where the interaction with an analyte would induce a change in the MOF's optical or electrical properties.
II. Experimental Protocols
The following are detailed, representative protocols for the synthesis of materials using thiophene-based carboxylic acids, which can be adapted for this compound.
Protocol 1: Synthesis of a Metal-Organic Framework (MOF) using a Thiophene-Based Dicarboxylic Acid Ligand (Analogous Protocol)
This protocol is adapted from the synthesis of lanthanide-based MOFs using a methyl-substituted thieno[2,3-b]thiophene-2,5-dicarboxylic acid.
Objective: To synthesize a crystalline Metal-Organic Framework.
Materials:
-
This compound (or a dicarboxylic acid derivative for higher connectivity)
-
A metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound (or its derivative) and 0.1 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
After 72 hours, cool the autoclave to room temperature naturally.
-
Colorless block-shaped crystals should be formed.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the crystals under vacuum at 60 °C for 12 hours to obtain the activated MOF.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the MOF.
Workflow Diagram for MOF Synthesis:
Protocol 2: Synthesis of a Conjugated Polymer via Oxidative Polymerization (Analogous Protocol)
This protocol is a general method for the chemical oxidative polymerization of thiophene derivatives.
Objective: To synthesize a poly(this compound) derivative.
Materials:
-
A suitable monomer derived from this compound (e.g., an ester derivative for solubility)
-
Anhydrous ferric chloride (FeCl₃) as an oxidant
-
Anhydrous chloroform (CHCl₃) as the solvent
-
Methanol
-
Ammonia solution
Procedure:
-
In a dry, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4 molar equivalents of anhydrous FeCl₃ in anhydrous CHCl₃. Stir the solution for 15 minutes.
-
In a separate flask, dissolve 1 molar equivalent of the this compound derivative monomer in anhydrous CHCl₃.
-
Slowly add the monomer solution to the FeCl₃ solution dropwise over 30 minutes with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The solution should turn dark, indicating polymerization.
-
Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filter the precipitate and wash it with methanol until the filtrate is colorless to remove any remaining FeCl₃ and oligomers.
-
To de-dope the polymer, stir the precipitate in a concentrated ammonia solution for 2 hours.
-
Filter the polymer again and wash it extensively with methanol and then water until the filtrate is neutral.
-
Dry the resulting polymer powder in a vacuum oven at 50 °C for 24 hours.
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymer structure and the disappearance of monomer-specific peaks.
-
UV-Vis Spectroscopy: To determine the electronic absorption properties and estimate the bandgap of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Workflow Diagram for Polymer Synthesis:
III. Data Presentation
The following tables present representative quantitative data for materials synthesized from thiophene-carboxylic acid derivatives, which can be expected to be similar for materials derived from this compound.
Table 1: Representative Properties of Thiophene-Based Metal-Organic Frameworks
| Property | Value | Method of Analysis |
| Structural Properties | ||
| Crystal System | Monoclinic | Single-Crystal XRD |
| Space Group | P2₁/c | Single-Crystal XRD |
| Porosity | ||
| BET Surface Area | 800 - 1500 m²/g | N₂ Adsorption |
| Pore Volume | 0.4 - 0.7 cm³/g | N₂ Adsorption |
| Thermal Stability | ||
| Decomposition Temp. | > 350 °C | TGA |
| Gas Adsorption | ||
| CO₂ Uptake (273 K, 1 bar) | 2.5 - 4.0 mmol/g | Gas Adsorption |
| H₂ Uptake (77 K, 1 bar) | 1.5 - 2.5 wt% | Gas Adsorption |
Table 2: Representative Properties of Thiophene-Based Conjugated Polymers
| Property | Value | Method of Analysis |
| Optical Properties | ||
| Absorption Maximum (λₘₐₓ) | 450 - 550 nm | UV-Vis Spectroscopy |
| Optical Bandgap (E₉) | 1.9 - 2.2 eV | UV-Vis Spectroscopy |
| Electrochemical Properties | ||
| HOMO Energy Level | -5.0 to -5.4 eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | -2.9 to -3.3 eV | CV and Optical Bandgap |
| Thermal Properties | ||
| Decomposition Temp. (Tₔ) | > 300 °C | TGA |
| Device Performance | ||
| Hole Mobility (OFET) | 10⁻⁴ - 10⁻² cm²/Vs | Electrical Measurement |
| Power Conversion Eff. (OPV) | 2 - 5 % | Solar Simulator |
IV. Logical Relationships
The potential of this compound in materials science stems from the synergistic properties of its constituent functional groups. The following diagram illustrates the logical relationship between the molecular structure and its potential applications.
Application Notes and Protocols for Thiophene-Containing Benzoic Acid Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel small molecules as anticancer agents is a cornerstone of oncological research. Among the vast array of heterocyclic compounds, thiophene-containing molecules have garnered significant interest due to their diverse pharmacological activities. This document provides detailed application notes and protocols on the use of thiophene-substituted benzoic acid derivatives as potential anticancer agents. While direct research on 3-(Thiophen-3-yl)benzoic acid derivatives is limited in the public domain, this guide draws upon data from structurally related and well-studied analogues, particularly benzo[b]thiophene-3-carboxylic acid derivatives, to provide a comprehensive resource for researchers. The information presented herein aims to facilitate further investigation into this promising class of compounds.
Data Presentation: Anticancer Activity of Thiophene-Containing Benzoic Acid Derivatives
The following tables summarize the in vitro anticancer activity of selected thiophene-containing benzoic acid derivatives against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide Derivative (b19)
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| b19 | MDA-MB-231 (Breast Cancer) | Proliferation | Data not explicitly quantified as IC50, but significant inhibition reported.[1][2] | [1][2] |
Compound b19 has been shown to significantly inhibit the proliferation, migration, and invasion of MDA-MB-231 cells and promote their apoptosis.[1][2]
Table 2: In Vitro Anticancer Activity of Other Thiophene-Substituted Benzoic Acid Derivatives
| Compound | Cell Line(s) | Assay Type | IC50 (µM) | Reference |
| 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid | A549 (Lung Carcinoma), Caco-2 (Colorectal Adenocarcinoma) | MTT Assay | 239.88 | [3] |
Experimental Protocols
I. Synthesis of Benzo[b]thiophene-3-carboxylic acid Derivatives
This protocol is adapted from the synthesis of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives.[1]
A. General Synthesis of Benzo[b]thiophen-3-yl Carboxamides (a-series)
-
To a solution of benzo[b]thiophene-3-carboxylic acid (1.0 eq.) in a suitable solvent (e.g., DMF), add a coupling agent such as HATU (1.2 eq.) and a base like DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
B. Oxidation to Benzo[b]thiophene-3-carboxylic acid 1,1-dioxides (b-series)
-
Dissolve the synthesized benzo[b]thiophen-3-yl carboxamide (1.0 eq.) in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add m-chloroperoxybenzoic acid (m-CPBA) (2.2-3.0 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 1,1-dioxide derivative.
II. In Vitro Anticancer Activity Assays
A. MTT Proliferation Assay
This protocol is a standard method for assessing cell viability.[3]
-
Cell Seeding: Seed cancer cells (e.g., A549, Caco-2, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
B. Cell Migration and Invasion Assays (for adherent cells like MDA-MB-231)
-
Wound Healing Assay (Migration):
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing the test compound at a non-toxic concentration.
-
Capture images of the wound at 0 hours and at various time points (e.g., 24, 48 hours).
-
Measure the wound closure area to quantify cell migration.
-
-
Transwell Invasion Assay:
-
Use transwell inserts with a porous membrane coated with Matrigel.
-
Seed cells in the upper chamber in a serum-free medium containing the test compound.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the membrane.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of stained cells under a microscope.
-
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action: RhoA/ROCK Signaling Pathway
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to target the RhoA/ROCK signaling pathway, which is crucial for cell motility and metastasis.[1][2]
References
- 1. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
Application Notes and Protocols for the Functionalization of 3-(Thiophen-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the carboxylic acid group of 3-(Thiophen-3-yl)benzoic acid, a versatile building block in medicinal chemistry and materials science. The functionalization of this moiety into amides, esters, and acyl chlorides opens up a wide array of possibilities for the synthesis of novel compounds with potential therapeutic or functional properties. The thiophene and phenyl rings offer sites for further diversification, making derivatives of this compound valuable scaffolds in drug discovery programs.
Introduction to Functionalization Strategies
The carboxylic acid group of this compound is a prime handle for chemical modification. The most common transformations involve its conversion into more reactive intermediates or direct coupling with nucleophiles. This document outlines three primary functionalization pathways:
-
Amide Bond Formation: Direct coupling with primary or secondary amines using activating agents to form a stable amide linkage. This is a cornerstone reaction in the synthesis of bioactive molecules.
-
Esterification: Reaction with alcohols under acidic or coupling agent-mediated conditions to produce esters, which can be useful as prodrugs or for modulating physicochemical properties.
-
Acyl Chloride Synthesis: Conversion of the carboxylic acid to a highly reactive acyl chloride, which can then be readily reacted with a wide range of nucleophiles.
The choice of method will depend on the specific substrate, desired product, and compatibility with other functional groups present in the reacting molecules.
Data Presentation: Comparison of Functionalization Methods
The following table summarizes typical reaction conditions and expected yields for the functionalization of this compound based on established protocols for structurally similar aromatic and heteroaromatic carboxylic acids.
| Functionalization | Reagents | Solvent | Temperature | Reaction Time | Typical Yield (%) |
| Amidation | |||||
| - EDC/HOBt Coupling | EDC (1.2 eq.), HOBt (1.2 eq.), Amine (1.1 eq.), DIPEA (2.0 eq.) | DMF or DCM | Room Temp. | 2 - 12 h | 75 - 95 |
| - HATU Coupling | HATU (1.1 eq.), Amine (1.1 eq.), DIPEA (2.0 eq.) | DMF | Room Temp. | 1 - 4 h | 80 - 98 |
| - SOCl₂/Base Mediated | SOCl₂ (1.1 eq.), Amine (1.0 eq.), Et₃N (3.0 eq.) | Dichloromethane | Room Temp. | 5 - 20 min | 85 - 99[1] |
| Esterification | |||||
| - Fischer Esterification | Alcohol (excess), H₂SO₄ (catalytic) | Alcohol | Reflux | 2 - 6 h | 60 - 85[2] |
| - Steglich Esterification | DCC (1.1 eq.), DMAP (0.1 eq.), Alcohol (1.2 eq.) | Dichloromethane | Room Temp. | 2 - 8 h | 70 - 90 |
| Acyl Chloride Formation | |||||
| - Thionyl Chloride | Thionyl Chloride (excess) | Neat or Toluene | Reflux | 1 - 3 h | >95 (crude)[3] |
| - Oxalyl Chloride | Oxalyl Chloride (1.5 eq.), DMF (catalytic) | Dichloromethane | Room Temp. | 1 - 2 h | >95 (crude) |
Experimental Protocols
Protocol 1: Amide Synthesis via EDC/HOBt Coupling
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF or DCM, add HOBt (1.2 eq.) and EDC (1.2 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq.) followed by the dropwise addition of DIPEA (2.0 eq.).
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired amide.
Protocol 2: Ester Synthesis via Fischer Esterification
This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.[2]
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in an excess of the desired alcohol (e.g., 10-20 equivalents, which can also serve as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in DCM and transfer to a separatory funnel.
-
Wash the organic layer with water, followed by saturated aqueous NaHCO₃ (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography or distillation.
Protocol 3: Acyl Chloride Synthesis using Thionyl Chloride
This protocol describes the conversion of this compound to its corresponding acyl chloride.[3] Acyl chlorides are highly reactive and moisture-sensitive, and are often used immediately in the next synthetic step without purification.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene (optional, as solvent)
-
Anhydrous reaction vessel with a reflux condenser and a drying tube
Procedure:
-
Place this compound (1.0 eq.) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of thionyl chloride (e.g., 5-10 equivalents) to the flask. Alternatively, the reaction can be performed in an anhydrous solvent like toluene.
-
Heat the mixture to reflux for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, carefully remove the excess thionyl chloride and solvent (if used) by distillation under reduced pressure.
-
The resulting crude 3-(Thiophen-3-yl)benzoyl chloride is typically a liquid or low-melting solid and can be used directly for subsequent reactions.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformations and the general workflow for the functionalization of this compound.
Caption: Reaction pathways for the functionalization of this compound.
Caption: General workflow for amide synthesis using coupling agents.
Caption: General workflow for Fischer esterification.
References
Application Notes and Protocols for the Analysis of 3-(Thiophen-3-yl)benzoic acid
Introduction
3-(Thiophen-3-yl)benzoic acid is a bifunctional molecule containing both a thiophene and a benzoic acid moiety. Its unique structure makes it a valuable building block in medicinal chemistry and materials science. Accurate and reliable analytical methods are crucial for its quantification in various matrices, including reaction mixtures, formulation excipients, and biological samples. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for method development and optimization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₁H₈O₂S | [1][2] |
| Molar Mass | 204.25 g/mol | [3][4] |
| CAS Number | 20608-89-3 | [1][4] |
| Melting Point | 177 °C | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and DMSO. Limited solubility in water. |
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a suitable technique for the analysis of this compound, offering excellent resolution and sensitivity. The acidic nature of the carboxyl group necessitates the use of an acidified mobile phase to ensure the analyte is in its protonated, less polar form, leading to better retention and peak shape on a non-polar stationary phase.[5]
HPLC Method Parameters
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 25 minutes |
HPLC Protocol
-
Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[6]
-
-
Instrument Setup and Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Integrate the peak corresponding to this compound and construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Gas Chromatography (GC) Method
Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and potential for thermal degradation.[7][8] Derivatization is therefore a crucial step to convert the carboxylic acid into a more volatile and thermally stable ester or silyl derivative.[7][9] This protocol outlines a method based on esterification with methanol to form the methyl ester of this compound prior to GC-FID analysis.
GC Method Parameters
Table 3: GC Method Parameters for this compound Methyl Ester Analysis
| Parameter | Condition |
| Column | DB-5 or equivalent (5% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen at a constant flow of 1.2 mL/min |
| Injection Mode | Split (20:1) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial: 100 °C (hold for 2 min)Ramp: 15 °C/min to 280 °C (hold for 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Volume | 1 µL |
GC Protocol
-
Derivatization (Esterification):
-
To 1 mg of this compound in a vial, add 1 mL of methanol and 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Seal the vial and heat the mixture at 60 °C for 1 hour.
-
After cooling to room temperature, add 2 mL of water and 2 mL of a non-polar organic solvent (e.g., hexane or ethyl acetate).
-
Vortex the mixture vigorously for 1 minute and allow the layers to separate.
-
Carefully transfer the organic layer containing the methyl ester derivative to a clean vial for GC analysis.
-
-
Standard and Sample Preparation:
-
Derivatize a known amount of this compound standard using the same procedure to create a calibration standard of the methyl ester.
-
Prepare samples containing this compound by following the same derivatization procedure.
-
-
Instrument Setup and Analysis:
-
Set up the GC instrument according to the parameters in Table 3.
-
Inject the derivatized standards and samples.
-
Identify the peak corresponding to the methyl ester of this compound based on its retention time.
-
Quantify the analyte using a calibration curve constructed from the derivatized standards.
-
Workflow Diagrams
The following diagrams illustrate the general workflows for the HPLC and GC analysis of this compound.
Caption: HPLC analytical workflow.
Caption: GC analytical workflow.
Conclusion
The HPLC and GC methods detailed in this document provide robust and reliable approaches for the quantitative analysis of this compound. The choice between HPLC and GC will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper sample preparation is critical for both techniques to ensure accurate and reproducible results. The provided protocols and workflows serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.
References
- 1. This compound | C11H8O2S | CID 4047610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C11H8O2S) [pubchemlite.lcsb.uni.lu]
- 3. chembk.com [chembk.com]
- 4. This compound - CAS:20608-89-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. PlumX [plu.mx]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Conductive Polymers from 3-(Thiophen-3-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of conductive polymers using 3-(Thiophen-3-yl)benzoic acid as the monomer. Both chemical and electrochemical polymerization methods are described, offering versatile approaches to produce poly(this compound). This polymer is of interest for applications in sensors, organic electronics, and as a functional material in drug delivery systems due to its inherent conductivity and the presence of carboxylic acid functional groups that allow for further modification and conjugation.
I. Introduction
Polythiophenes are a well-established class of conductive polymers with tunable electronic and optical properties. The incorporation of functional groups, such as carboxylic acids, onto the thiophene monomer unit, as in this compound, imparts desirable characteristics to the resulting polymer. These include improved processability, potential for covalent attachment of biomolecules, and pH-responsive behavior. This document outlines two primary methods for the polymerization of this compound: chemical oxidative polymerization and electropolymerization.
II. Data Presentation
The properties of conductive polymers derived from thiophene-carboxylic acid monomers are summarized below. The data for a closely related polymer, poly(2-thiophen-3-yl-malonic acid), is included to provide an expected order of magnitude for the conductivity of poly(this compound).
| Property | Value | Polymer | Reference |
| Electrical Conductivity | 1 x 10-5 S/cm (doped) | Poly(2-thiophen-3-yl-malonic acid) | [1] |
| Thermal Stability | Stable up to 215 °C | Poly(2-thiophen-3-yl-malonic acid) | [1] |
| Solubility | Soluble in aqueous base | Poly(2-thiophen-3-yl-malonic acid) | [1] |
III. Experimental Protocols
Two detailed protocols for the synthesis of poly(this compound) are provided below.
Protocol 1: Chemical Oxidative Polymerization
This protocol describes the synthesis of poly(this compound) using iron(III) chloride (FeCl₃) as an oxidizing agent. This method is suitable for producing larger quantities of the polymer powder.
Materials:
-
This compound (monomer)
-
Anhydrous Iron(III) chloride (FeCl₃) (oxidant)
-
Anhydrous Chloroform (CHCl₃) (solvent)
-
Methanol (for washing)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Buchner funnel and filter paper
Procedure:
-
Monomer Solution Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous chloroform to a final concentration of 0.1 M.
-
Oxidant Suspension: In a separate dry flask under an inert atmosphere, prepare a suspension of anhydrous FeCl₃ in anhydrous chloroform. The molar ratio of FeCl₃ to the monomer should be 4:1.
-
Polymerization Reaction: Slowly add the FeCl₃ suspension to the stirring monomer solution at room temperature. The reaction mixture should turn dark, indicating the onset of polymerization.
-
Reaction Time: Allow the reaction to proceed for 24 hours at room temperature under a constant inert atmosphere with continuous stirring.
-
Precipitation and Washing: After 24 hours, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filtration: Collect the dark polymer precipitate by filtration using a Buchner funnel.
-
Purification: Wash the collected polymer powder extensively with methanol to remove any unreacted monomer, oxidant, and oligomers. Follow this with a wash with deionized water to remove any remaining iron salts.
-
Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for 24 hours.
Protocol 2: Electropolymerization
This protocol details the electrochemical synthesis of a thin film of poly(this compound) on a working electrode using cyclic voltammetry. This method is ideal for applications requiring thin, uniform polymer films, such as in sensors and electronic devices.
Materials and Equipment:
-
This compound (monomer)
-
Anhydrous Acetonitrile (ACN)
-
Lithium Perchlorate (LiClO₄) (supporting electrolyte)
-
Glassy Carbon Electrode (GCE) (working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl electrode (reference electrode)
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Alumina powder (0.05 µm) for polishing
-
Sonicator
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon electrode to a mirror finish with a 0.05 µm alumina slurry on a polishing pad.
-
Sonicate the polished electrode in deionized water for 5 minutes, followed by sonication in acetone for 5 minutes to remove any residual alumina and organic contaminants.
-
Dry the electrode under a stream of nitrogen or argon.
-
-
Electrolyte Solution Preparation:
-
Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.
-
Add this compound to the electrolyte solution to a final concentration of 0.05 M.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Deoxygenate the solution by bubbling with high-purity argon or nitrogen for at least 15 minutes prior to electropolymerization.
-
-
Electropolymerization:
-
Assemble the three-electrode electrochemical cell with the prepared GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Immerse the electrodes in the deoxygenated monomer-electrolyte solution.
-
Perform electropolymerization using cyclic voltammetry. Cycle the potential between -0.2 V and +1.6 V (vs. Ag/AgCl) for 15-20 cycles at a scan rate of 50 mV/s. The successful deposition of the polymer film will be indicated by the appearance and growth of redox peaks in the cyclic voltammogram.
-
-
Post-Polymerization Treatment:
-
After polymerization, rinse the polymer-coated electrode with fresh, monomer-free acetonitrile to remove any unreacted monomer and electrolyte.
-
The film can then be characterized electrochemically in a monomer-free electrolyte solution.
-
IV. Visualizations
The following diagrams illustrate the experimental workflows and the proposed polymerization mechanism.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Thiophen-3-yl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(Thiophen-3-yl)benzoic acid synthesis. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
Low yields in the synthesis of this compound can arise from several factors related to the Suzuki-Miyaura coupling reaction. This guide addresses common issues and provides systematic solutions.
Issue 1: Low or No Product Formation
-
Possible Cause 1: Inactive Catalyst. The Palladium(0) catalyst is sensitive to air and moisture.
-
Possible Cause 2: Inappropriate Base. The base is crucial for the activation of the boronic acid.
-
Possible Cause 3: Poor Solubility of Reactants. If reactants are not fully dissolved in the solvent system, the reaction will be slow or incomplete.
-
Solution: Choose a solvent system that effectively dissolves all components at the reaction temperature. Common solvent systems include toluene/water, dioxane/water, or THF/water. Increasing the reaction temperature may also improve solubility.[2]
-
-
Possible Cause 4: Issues with Starting Materials. Impurities in the 3-bromobenzoic acid or thiophene-3-boronic acid can inhibit the catalyst.
-
Solution: Ensure the purity of the starting materials. Recrystallize or purify the starting materials if necessary.
-
Issue 2: Presence of Significant Side Products
-
Possible Cause 1: Homocoupling. Formation of biphenyl-3,3'-dicarboxylic acid (from 3-bromobenzoic acid) or 3,3'-bithiophene (from thiophene-3-boronic acid) can be a significant side reaction, often promoted by the presence of oxygen.
-
Solution: Thoroughly degas the reaction mixture and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.
-
-
Possible Cause 2: Protodeboronation. The thiophene-3-boronic acid can be converted back to thiophene, especially with prolonged heating or if the reaction conditions are too harsh.
-
Solution: Use a slight excess (1.1-1.5 equivalents) of the thiophene-3-boronic acid.[2] Avoid excessively long reaction times and high temperatures if possible.
-
Issue 3: Difficulty in Product Purification
-
Possible Cause 1: Co-elution with Starting Materials or Side Products. The polarity of the product may be similar to that of the starting materials or homocoupled products.
-
Solution: Utilize an acid-base extraction during the workup. The carboxylic acid product will be extracted into an aqueous basic solution, leaving non-acidic impurities in the organic layer. The product can then be precipitated by acidifying the aqueous layer.[2]
-
-
Possible Cause 2: Residual Palladium Catalyst. The palladium catalyst can contaminate the final product.
-
Solution: After the reaction, consider filtering the mixture through a pad of celite to remove the heterogeneous catalyst.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Suzuki-Miyaura cross-coupling reaction is the most prevalent and versatile method. This involves the palladium-catalyzed coupling of 3-bromobenzoic acid with thiophene-3-boronic acid.[2]
Q2: Which palladium catalyst is recommended for this synthesis?
A2: Several palladium catalysts can be effective. Commonly used ones include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[2] For challenging couplings, catalysts with bulky, electron-rich phosphine ligands may offer improved performance.
Q3: What are the optimal bases and solvents for this reaction?
A3: A combination of an inorganic base and a mixed solvent system is typically used. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common bases.[2] A mixture of an organic solvent like 1,4-dioxane or toluene with water is often employed to ensure the solubility of both the organic and inorganic reagents.[2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3][4] This allows for tracking the consumption of the starting materials and the formation of the product over time.
Q5: What is the standard workup procedure for this reaction?
A5: A typical workup involves cooling the reaction mixture, diluting it with an organic solvent like ethyl acetate, and washing with water and brine. To isolate the carboxylic acid product, an acid-base extraction is highly effective. The organic layer can be extracted with an aqueous base (e.g., NaOH or Na₂CO₃ solution) to move the deprotonated product into the aqueous phase. The aqueous layer is then acidified (e.g., with HCl) to precipitate the this compound, which can be collected by filtration.[2]
Data Presentation
The following table summarizes typical yields for Suzuki-Miyaura coupling reactions involving thiophene-3-boronic acid with various aryl halides. While specific data for 3-bromobenzoic acid is not provided, these examples offer a comparative reference for expected yields under optimized conditions.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Chloroanisole | 3-(4-methoxyphenyl)thiophene | 91 |
| 2 | 4-Chlorotoluene | 3-(4-methylphenyl)thiophene | 93 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 3-(4-(trifluoromethyl)phenyl)thiophene | 95 |
| 4 | 4-Chlorobenzonitrile | 4-(thiophen-3-yl)benzonitrile | 94 |
| 5 | 2-Chloropyridine | 2-(thiophen-3-yl)pyridine | 85 |
| 6 | 3-Chloropyridine | 3-(thiophen-3-yl)pyridine | 88 |
| 7 | 4-Bromobenzaldehyde | 4-(thiophen-3-yl)benzaldehyde | 92 |
| 8 | 1-Bromo-4-nitrobenzene | 3-(4-nitrophenyl)thiophene | 96 |
| Reaction Conditions: Aryl halide (1 mmol), 3-Thienylboronic acid (1.5 mmol), Pd precatalyst (2 mol %), K₃PO₄ (2 mmol), THF/H₂O (2:1, 3 mL), 40 °C, 30 min.[3] |
Experimental Protocols
Protocol 1: Conventional Heating Suzuki-Miyaura Coupling
This protocol is a standard method suitable for a wide range of substrates.
Materials:
-
3-Bromobenzoic acid (1.0 equiv)
-
Thiophene-3-boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., 2 M aqueous Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene or n-propanol)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (three-necked round-bottomed flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the 3-bromobenzoic acid and thiophene-3-boronic acid.
-
Purge the flask with an inert gas for 5-10 minutes.
-
Add the solvent (e.g., 10 mL of Toluene) and the aqueous base.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere with vigorous stirring.[3][5]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-12 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with the workup and purification as described in the FAQs.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is advantageous for rapid reaction optimization and can significantly reduce reaction times.
Materials:
-
3-Bromobenzoic acid (1.0 equiv)
-
Thiophene-3-boronic acid (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/water mixture, 4:1)
-
Microwave reactor vials and caps
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine the 3-bromobenzoic acid, thiophene-3-boronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-dioxane/water).
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Proceed with the workup and purification as described in the FAQs.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Suzuki Coupling of 3-Thienylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-thienylboronic acid in Suzuki-Miyaura cross-coupling reactions. The following information is designed to help you identify and resolve common issues, particularly the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the Suzuki coupling of 3-thienylboronic acid?
A1: The two most prevalent side products are thiophene and 3,3'-bithiophene.[1] Thiophene is formed through a process called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] 3,3'-bithiophene is the result of homocoupling, where two molecules of 3-thienylboronic acid react with each other.[1]
Q2: What causes the formation of thiophene (protodeboronation) as a side product?
A2: Protodeboronation of 3-thienylboronic acid is primarily caused by the presence of water and a strong base.[1] Heteroaromatic boronic acids, like 3-thienylboronic acid, are particularly susceptible to this side reaction, which consumes the starting material and reduces the yield of the desired product. Factors that accelerate protodeboronation include high pH (typically above 10), elevated temperatures, and prolonged reaction times.
Q3: How can I minimize the formation of 3,3'-bithiophene (homocoupling)?
A3: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can affect the palladium catalyst.[1] To minimize homocoupling, it is crucial to thoroughly degas the reaction mixture and solvents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment. Using a highly active and stable palladium catalyst system can also help to favor the desired cross-coupling reaction over homocoupling.
Q4: My reaction is sluggish or fails to go to completion. What are the likely causes?
A4: Several factors can lead to a sluggish or incomplete reaction. These include an inefficient catalyst system, poor quality of the 3-thienylboronic acid, or suboptimal reaction conditions. For challenging couplings, especially with aryl chlorides, a highly active catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often necessary.[1] Ensure your 3-thienylboronic acid is pure and has been stored under anhydrous conditions to prevent degradation.
Q5: When should I consider using a boronic ester derivative of 3-thienylboronic acid?
A5: If you are consistently observing significant protodeboronation, converting 3-thienylboronic acid to a more stable ester derivative, such as an N-methyliminodiacetic acid (MIDA) boronate ester, is a highly effective strategy. MIDA boronates are generally crystalline, bench-stable solids that are more resistant to protodeboronation under reaction conditions. They slowly release the boronic acid in situ, maintaining a low concentration of the active reagent and minimizing side reactions.
Troubleshooting Guide
This guide addresses common problems encountered during the Suzuki coupling of 3-thienylboronic acid and provides systematic steps to resolve them.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low yield of desired product and significant formation of thiophene | Protodeboronation of 3-thienylboronic acid | 1. Use a milder base: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. 2. Control reaction temperature: Run the reaction at the lowest effective temperature. 3. Use anhydrous solvents: Minimize water content in the reaction. 4. Employ a highly active catalyst: Use a catalyst with bulky, electron-rich ligands (e.g., SPhos, XPhos) to accelerate the desired reaction. 5. Use a MIDA ester: Convert 3-thienylboronic acid to its MIDA ester for slow release of the active reagent. |
| Formation of 3,3'-bithiophene as a major byproduct | Homocoupling of 3-thienylboronic acid | 1. Thoroughly degas all solvents and the reaction mixture: Use techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. 2. Maintain an inert atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas. 3. Optimize catalyst and ligand: A well-defined and highly active catalyst can suppress homocoupling. |
| Inconsistent results between batches | Variability in the quality of 3-thienylboronic acid | 1. Use high-purity reagents: Ensure the 3-thienylboronic acid is of high quality and stored under a dry, inert atmosphere. 2. Prepare a fresh MIDA ester: In-situ generation or use of a freshly prepared MIDA ester can provide more consistent results. |
| Reaction does not proceed with an aryl chloride coupling partner | Low reactivity of the aryl chloride | 1. Use a highly active catalyst system: Employ a catalyst with bulky and electron-rich ligands (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1] 2. Increase reaction temperature: Higher temperatures may be required to facilitate the oxidative addition step. |
Data Presentation: Influence of Reaction Parameters on Product and Side Product Formation
The following table summarizes the expected impact of key reaction parameters on the yields of the desired cross-coupled product and the primary side products. Quantitative yields are highly substrate-dependent.
| Parameter | Condition | Desired Product Yield | Thiophene (Protodeboronation) | 3,3'-Bithiophene (Homocoupling) | Rationale |
| Base | Strong (e.g., NaOH) | Potentially Lower | High | Moderate | Strong bases accelerate protodeboronation. |
| Mild (e.g., K₃PO₄) | Generally Higher | Low | Moderate | Milder conditions suppress protodeboronation. | |
| Solvent | Anhydrous | Higher | Lower | Lower | Reduces the proton source for protodeboronation. |
| Aqueous mixture | Variable | Higher | Variable | Water promotes protodeboronation. | |
| Atmosphere | Air | Lower | Variable | High | Oxygen promotes homocoupling and can deactivate the catalyst. |
| Inert (Ar, N₂) | Higher | Variable | Low | Prevents oxygen-mediated side reactions. | |
| Catalyst | Less active (e.g., Pd(PPh₃)₄) | Lower | Higher | Higher | Slower desired reaction allows more time for side reactions. |
| Highly active (e.g., with XPhos) | Higher | Lower | Lower | Faster cross-coupling outcompetes side reactions. | |
| Boronic Acid Form | Free Boronic Acid | Variable | High | High | More susceptible to degradation. |
| MIDA Ester | Generally Higher | Low | Low | Slow release of the boronic acid minimizes side reactions. |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling of 3-Thienylboronic Acid with an Aryl Bromide
This protocol is a representative starting point and should be optimized for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
3-Thienylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, or a pre-catalyst like Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, 3-thienylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS). Reactions are typically complete within 2-24 hours.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Synthesis of 3-Thienylboronic Acid MIDA Ester
This protocol describes the conversion of 3-thienylboronic acid to its more stable N-methyliminodiacetic acid (MIDA) boronate ester.
Materials:
-
3-Thienylboronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (1.05 equiv)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask, add 3-thienylboronic acid and N-methyliminodiacetic acid.
-
Add toluene to the flask.
-
Assemble a Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure. The resulting crude 3-thienylboronic acid MIDA ester can often be used without further purification.
Visualizations
Caption: Competing reaction pathways for 3-thienylboronic acid in Suzuki coupling.
References
troubleshooting catalyst deactivation in 3-(Thiophen-3-yl)benzoic acid synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers encountering catalyst deactivation during the synthesis of 3-(Thiophen-3-yl)benzoic acid, typically prepared via a Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction to synthesize this compound has a low yield or is incomplete. Could this be due to catalyst deactivation?
A1: Yes, low yield or incomplete conversion is a primary symptom of catalyst deactivation. The synthesis, which couples 3-bromobenzoic acid with a thiophene-3-boron species, relies on a palladium catalyst that must remain in its active Pd(0) state throughout the catalytic cycle.[1][2][3] Several factors can lead to its deactivation, including:
-
Oxygen Sensitivity: The active Pd(0) species can be oxidized to inactive Pd(II) if oxygen is present. Inadequate degassing of solvents and reagents is a common cause.[4]
-
Catalyst Agglomeration: The catalytic species can aggregate to form palladium black, an inactive form of palladium. This is often visible as a black precipitate in the reaction flask.[4][5]
-
Ligand Degradation: Phosphine ligands, commonly used in Suzuki couplings, can degrade through oxidation (forming phosphine oxides) or other side reactions, which destabilizes the palladium center.[4][5]
-
Inhibitors: Impurities in the starting materials, reagents, or solvents can poison the catalyst.
Q2: I observed a black precipitate forming in my reaction mixture. What is it and what should I do?
A2: The black precipitate is almost certainly "palladium black," which consists of agglomerated, inactive palladium nanoparticles.[4] Its formation signifies that the palladium catalyst has fallen out of the catalytic cycle. This is a common mode of deactivation, particularly when using sterically hindered monodentate phosphine ligands which can form under-ligated, thermally unstable palladium complexes.[4]
To address this, you should:
-
Improve Inert Atmosphere: Ensure your reaction setup is rigorously free of oxygen. Degas your solvents thoroughly (e.g., by bubbling with argon or nitrogen for 15-30 minutes) and perform the reaction under a positive pressure of an inert gas.[4]
-
Re-evaluate Your Ligand: Consider switching to a more robust bidentate phosphine ligand, such as Xantphos or dppf, which form more stable complexes with palladium and are less prone to dissociation and aggregation.[4]
-
Check Reagent Purity: Ensure starting materials, particularly the boronic acid, are pure. Boronic acids can undergo degradation over time.[6]
Q3: What are the primary mechanisms of palladium catalyst deactivation in a Suzuki-Miyaura coupling?
A3: The main deactivation pathways branch off from the primary catalytic cycle. The three key steps in the cycle are oxidative addition, transmetalation, and reductive elimination.[1][7][8] Deactivation can occur when:
-
Pd(0) Aggregation: The active Pd(0)Ln species, if unstable, can lose its ligands and aggregate into inactive palladium black. This is a major off-cycle pathway.[5][9]
-
Oxidative Deactivation: Residual oxygen or oxidizing impurities can convert the active Pd(0) to Pd(II) species that do not readily re-enter the catalytic cycle.
-
Ligand Failure: Phosphine ligands can be susceptible to P-C bond cleavage or oxidation, which strips the protective ligands from the palladium center, leading to aggregation.[5]
-
Side Reactions: Undesirable side reactions, such as β-hydride elimination (more common with alkyl substrates), can lead to the formation of off-cycle, inactive palladium species.[10]
Q4: Can I regenerate or reuse my deactivated palladium catalyst?
A4: For homogeneous catalysts used in laboratory-scale synthesis, in-situ regeneration is generally not practical. Once palladium black has formed, it is difficult to re-disperse it into a catalytically active species under the reaction conditions. However, the palladium metal itself is not lost. In industrial settings, methods exist for recovering and reclaiming the palladium from the reaction products and catalyst residues, which is economically important due to the high cost of palladium.[11][12] For laboratory research, the focus should be on preventing deactivation in the first place.
Q5: What analytical techniques are used to study and characterize a deactivated catalyst?
A5: To understand the cause of deactivation, several characterization techniques can be employed on the spent catalyst after isolation:
-
Transmission Electron Microscopy (TEM): TEM and Scanning TEM (STEM) are used to visualize the morphology of the palladium species. They can confirm the presence of nanoparticles and aggregates (palladium black) and determine their size and distribution.[13][14][15]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can determine the oxidation state of the palladium (e.g., distinguishing between Pd(0) and Pd(II)), providing direct evidence of oxidative deactivation.[16][17]
-
X-ray Diffraction (XRD): XRD can identify the crystalline structure of the palladium species. The presence of peaks corresponding to metallic palladium can confirm the formation of palladium black.[16][17]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique can be used to quantify the amount of palladium that may have leached from a heterogeneous catalyst or to verify the concentration of palladium in the reaction mixture.[16]
Catalyst Performance Data
The choice of catalyst, ligand, base, and solvent system is critical for preventing deactivation and achieving high yields. The following table summarizes typical conditions used for the Suzuki-Miyaura coupling of aryl bromides, including bromobenzoic acids.
| Catalyst Precursor | Ligand | Base | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Water (4:1) | 80-100 | 4-12 | 85-95 | [18][19] |
| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Dioxane | RT - 80 | 2-8 | 90-98 | [20] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/Water (4:1) | 100 | 6 | >95 | [19] |
| [PdCl₂(NH₂CH₂COOH)₂] | N/A | K₂CO₃ | Water | RT | 1.5 | 92-99 | [18] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | Dioxane | 100 | 18 | 70-85 | [19] |
Note: Yields are representative and can vary based on the specific arylboronic acid used and the purity of all reagents.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol uses a common palladium catalyst and is designed to minimize deactivation.
Materials:
-
3-Bromobenzoic acid (1.0 equiv)
-
Thiophene-3-boronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
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Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Round-bottom flask with reflux condenser, magnetic stirrer, and inert gas inlet (Argon or Nitrogen)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzoic acid, thiophene-3-boronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[18]
-
Solvent Addition: Add the degassed 4:1 dioxane/water mixture via syringe. Stir the mixture to create a suspension.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd(PPh₃)₄ catalyst to the flask.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Acidify the mixture with 1M HCl to a pH of ~2, which will precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Sample Preparation for TEM Analysis of Deactivated Catalyst
Objective: To prepare a sample of the black precipitate (suspected palladium black) for TEM imaging.
Procedure:
-
Isolation: After the reaction, allow the black precipitate to settle. Carefully decant the supernatant liquid.
-
Washing: Wash the precipitate by adding a solvent (e.g., ethanol), sonicating briefly to disperse the particles, centrifuging, and decanting the supernatant. Repeat this process 2-3 times to remove any residual organic compounds.
-
Dispersion: After the final wash, add a small amount of fresh ethanol to the precipitate and create a dilute, uniform dispersion by sonicating for 5-10 minutes.[13][14]
-
Grid Preparation: Using a pipette, place a single drop of the ethanolic dispersion onto a carbon-coated copper TEM grid.
-
Drying: Allow the solvent to evaporate completely in a dust-free environment before analysis. The grid is now ready for TEM imaging to observe the size and morphology of the palladium nanoparticles.[13][14]
Visual Guides
Suzuki-Miyaura Catalytic Cycle and Deactivation Pathways
The following diagram illustrates the main catalytic cycle for the synthesis and highlights key points where catalyst deactivation can occur.
Caption: Suzuki-Miyaura cycle with points of catalyst aggregation and oxidation.
Troubleshooting Flowchart for Catalyst Deactivation
This flowchart provides a logical workflow for diagnosing and solving issues related to catalyst deactivation.
Caption: A step-by-step guide to diagnosing poor reaction performance.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Insights into Palladium Deactivation during Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing the Synthesis of 3-(Thiophen-3-yl)benzoic Acid
Welcome to the dedicated technical support resource for the synthesis of 3-(Thiophen-3-yl)benzoic acid. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful and optimized synthesis.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the synthesis of this compound, primarily via the Suzuki-Miyaura coupling reaction.
FAQ 1: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the likely causes?
Low yields in this cross-coupling reaction can arise from several factors. A systematic troubleshooting approach is recommended to identify and resolve the issue.
Potential Causes and Solutions:
-
Reagent Quality and Stability:
-
Thiophene-3-boronic Acid Instability: Heteroaromatic boronic acids, including thiophene-3-boronic acid, can be prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] To mitigate this, consider using a more stable derivative such as a pinacol ester or an organotrifluoroborate salt.[3] Always use high-purity reagents and ensure they have been stored under appropriate conditions to prevent degradation.
-
Catalyst Inactivity: The palladium catalyst is sensitive to oxidation. If the catalyst has been improperly stored or handled, it may lose its activity. Using a fresh batch of catalyst or a more robust pre-catalyst can resolve this issue.
-
-
Reaction Conditions:
-
Oxygen Sensitivity: The presence of oxygen can lead to undesirable side reactions, most notably the homocoupling of the boronic acid, which reduces the yield of the desired product.[1][4] It is crucial to thoroughly degas all solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Suboptimal Temperature: Reaction temperature is a critical parameter. If the temperature is too low, the reaction may be sluggish and not go to completion. Conversely, if the temperature is too high, it can lead to catalyst decomposition and an increase in side product formation. The optimal temperature will depend on the specific catalyst and solvent system being used.
-
Incorrect Base Selection: The choice of base is pivotal for the success of the Suzuki-Miyaura coupling.[1] Commonly used inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1] The strength and solubility of the base can significantly influence the reaction rate and overall yield.
-
FAQ 2: I'm observing significant byproduct formation. How can I improve the reaction's selectivity?
Improving selectivity involves minimizing the common side reactions associated with the Suzuki-Miyaura coupling.
Strategies for Enhanced Selectivity:
-
Optimize Base and Ligand: The choice of base can influence the rates of competing side reactions. For substrates that are sensitive to basic conditions, a weaker base may be more suitable. The ligand coordinated to the palladium catalyst also plays a crucial role. For challenging couplings, employing bulky, electron-rich phosphine ligands (such as Buchwald ligands) can accelerate the desired cross-coupling pathway.
-
Control Reagent Stoichiometry: It is common practice to use a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) to ensure the complete consumption of the aryl halide.[5][6] However, a large excess should be avoided as it can increase the likelihood of homocoupling.
-
Minimize Side Reactions:
-
Protodeboronation: This is a common issue with heteroaryl boronic acids.[1][2] To minimize this, one can use a milder or non-aqueous base, reduce the amount of water in the reaction, or switch to a more stable boronic acid derivative like a pinacol ester.[2][3]
-
Homocoupling: The formation of bithienyl and biphenyl byproducts is primarily caused by the presence of oxygen.[1] Rigorous degassing of the reaction mixture is the most effective way to prevent this.[4]
-
Dehalogenation: The reduction of 3-bromobenzoic acid to benzoic acid can also occur. Optimizing the catalyst system and reaction conditions can help to suppress this side reaction.
-
FAQ 3: What is the recommended procedure for purifying the final product, this compound?
The purification of this compound typically involves a standard aqueous work-up followed by recrystallization or column chromatography.
General Purification Protocol:
-
Aqueous Work-up: Once the reaction is complete, the mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The organic phase is then washed sequentially with water and brine to remove inorganic salts and water-soluble impurities.[5]
-
Acid-Base Extraction: To isolate the carboxylic acid product from neutral byproducts, an acid-base extraction is highly effective. The organic layer is treated with an aqueous base (e.g., 1 M NaOH), which deprotonates the benzoic acid, causing it to dissolve in the aqueous layer. This aqueous layer is then washed with an organic solvent to remove any remaining neutral impurities. Subsequently, the aqueous layer is acidified (e.g., with 1 M HCl) to precipitate the pure this compound, which is then collected by filtration.
-
Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent system. Ethanol or aqueous ethanol are often good choices for benzoic acid derivatives.
-
Column Chromatography: If impurities persist after recrystallization, purification by silica gel column chromatography can be performed. A common mobile phase would be a gradient of ethyl acetate in hexanes or petroleum ether, often with the addition of a small amount of acetic acid (0.5-1%) to prevent tailing of the acidic product on the silica gel.
Quantitative Data on Reaction Conditions
The following table provides a summary of typical reaction conditions for the Suzuki-Miyaura coupling of 3-bromobenzoic acid with arylboronic acids. These can serve as a starting point for the optimization of the synthesis of this compound.
| Parameter | Condition A | Condition B |
| Aryl Halide | 3-Bromobenzoic Acid (1.0 mmol) | 3-Bromobenzoic Acid (1.0 mmol) |
| Boronic Acid | Arylboronic Acid (1.2 mmol) | Arylboronic Acid (1.2 mmol) |
| Catalyst | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | Pd(dppf)Cl₂ (3 mol%) |
| Base | K₂CO₃ (3.0 mmol) | K₂CO₃ (3.0 mmol) |
| Solvent | Water (5.0 mL) | Acetonitrile/Water (4:1) |
| Temperature | Room Temperature | 80 °C |
| Time | 1.5 hours | 1-2 hours |
| Atmosphere | Air | Inert (Argon) |
| Yield | High (for simple arylboronic acids) | Varies |
| Reference | [6] | [7] |
Detailed Experimental Protocols
Protocol 1: Green Suzuki-Miyaura Coupling in Water at Room Temperature
This protocol is an environmentally friendly approach that utilizes water as the solvent.[5][6]
Materials:
-
3-Bromobenzoic acid (1.0 mmol)
-
Thiophene-3-boronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Distilled water (5.0 mL)
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
In a round-bottomed flask, combine 3-bromobenzoic acid, thiophene-3-boronic acid, [PdCl₂(NH₂CH₂COOH)₂], and potassium carbonate.[5]
-
Add 5.0 mL of distilled water.[5]
-
Stir the reaction mixture vigorously at room temperature for 1.5 hours.[5]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.[5]
-
Collect the precipitate by filtration and wash thoroughly with distilled water to remove any remaining inorganic salts.[5]
-
The crude product can be further purified by recrystallization.
Protocol 2: Traditional Suzuki-Miyaura Coupling with Heating under an Inert Atmosphere
This protocol employs a more conventional approach using an organic solvent and elevated temperature.
Materials:
-
3-Bromobenzoic acid (1.0 mmol)
-
Thiophene-3-boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol)
-
Degassed solvent (e.g., 4:1 mixture of Toluene/Water or Dioxane/Water)
-
Schlenk flask
-
Magnetic stirrer and heating source
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Add 3-bromobenzoic acid, thiophene-3-boronic acid, the palladium catalyst, and the base to a Schlenk flask.
-
Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by either recrystallization or column chromatography.
Visualized Workflows and Logic Diagrams
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical decision tree for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
References
Technical Support Center: Purification of 3-(Thiophen-3-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalyst residues from 3-(Thiophen-3-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from this compound?
A1: The most prevalent and effective methods for removing palladium residues from polar aromatic compounds like this compound include:
-
Adsorption: This involves using materials that bind to palladium, which can then be filtered off. Common adsorbents include activated carbon and specialized metal scavengers.[1][2][3] Metal scavengers are often silica- or polymer-based and contain functional groups with a high affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[4][5]
-
Crystallization: Purifying the final product through recrystallization can be highly effective, as the palladium impurities often remain in the mother liquor.[1][3][6] The effectiveness of this method can be enhanced by adding agents that increase the solubility of palladium species.
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.[5][7] Given the carboxylic acid group in this compound, acid-base extraction can be a viable strategy.
-
Filtration: For heterogeneous palladium catalysts (e.g., Pd/C), simple filtration through a pad of celite can remove the bulk of the catalyst.[5][7]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors:
-
Nature of your product: Consider the solubility and stability of this compound in various solvents.
-
Form of palladium residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state.[5]
-
Required purity level: For active pharmaceutical ingredients (APIs), stringent limits on residual metals necessitate highly efficient removal methods.[8][9]
-
Scale of your reaction: Some methods are more amenable to large-scale production than others.
A decision-making workflow is provided below to guide your selection.
Q3: What are "palladium scavengers" and how do they work?
A3: Palladium scavengers are solid-supported materials, typically silica gel or polymers, that have been functionalized with ligands that have a high affinity for palladium.[4][6] These ligands, often containing sulfur or nitrogen atoms, chelate with the palladium, effectively trapping it on the solid support. The product remains in the solution, and the scavenger-bound palladium is then easily removed by filtration.[6]
Q4: Can the thiophene ring in my product be affected by the palladium removal process?
A4: The thiophene ring is generally stable under many purification conditions. However, it can be sensitive to strong oxidizing agents and certain acidic conditions. Therefore, it is crucial to select palladium removal methods that employ mild conditions to maintain the integrity of your product.
Q5: How can I quantify the amount of residual palladium in my sample?
A5: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the standard and most sensitive method for quantifying trace levels of palladium in organic compounds and active pharmaceutical ingredients (APIs).[1][9][10] Other techniques include atomic absorption spectroscopy and X-ray fluorescence.[1] For a more rapid, semi-quantitative analysis during process development, colorimetric or fluorometric methods can be utilized.[11][12][13]
Troubleshooting Guide
Issue 1: After filtration through celite, my product is still contaminated with palladium.
-
Possible Cause: The palladium species may be soluble (homogeneous) and not filterable as a solid. Filtration is primarily effective for heterogeneous catalysts.[5]
-
Solution:
-
Switch to a Scavenging Method: Employ a solid-supported palladium scavenger to capture the dissolved palladium.
-
Induce Precipitation: Try adding an anti-solvent to precipitate the palladium species before filtration.[5]
-
Adsorption on Activated Carbon: Treat the solution with activated carbon to adsorb the soluble palladium before filtration.[4]
-
Issue 2: The palladium scavenger I used was not effective.
-
Possible Cause: The choice of scavenger, the amount used, or the reaction time may be suboptimal. The oxidation state of the palladium (Pd(0) vs. Pd(II)) can also influence scavenger efficiency.[5]
-
Solution:
-
Screen Different Scavengers: Test a small panel of scavengers with different functional groups (e.g., thiol-based, amine-based) to find the most effective one for your specific palladium species.[5]
-
Optimize Conditions: Increase the amount of scavenger, extend the treatment time, or gently heat the mixture (if your product is stable) to improve scavenging kinetics.
-
Solvent Selection: The polarity of the solvent can impact the scavenger's performance.[5] Consider performing the scavenging in a different solvent.
-
Issue 3: My product yield is low after the palladium removal step.
-
Possible Cause: The product may be adsorbing to the scavenger or activated carbon. This is more likely with polar compounds like this compound.
-
Solution:
-
Thoroughly Wash the Adsorbent: After filtration, wash the scavenger or activated carbon cake with fresh solvent to recover any adsorbed product.[5][14]
-
Minimize Adsorbent Amount: Use the minimum amount of scavenger or carbon necessary for effective palladium removal.
-
Change the Purification Method: If product loss remains high, consider switching to recrystallization or an extractive workup.[3]
-
Issue 4: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variability in the reaction work-up can lead to different palladium species being present in the crude product, which may respond differently to the chosen purification method.
-
Solution:
-
Standardize the Work-up: Ensure a consistent work-up procedure before the palladium removal step.
-
Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.
-
Pre-treatment: Consider a mild oxidation or reduction step to convert the palladium into a single, more easily removed species.
-
Data Presentation
Table 1: Comparison of Palladium Removal Methods for this compound
| Purification Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Product Recovery (%) |
| Filtration through Celite | 2500 | 850 | 98 |
| Recrystallization (Toluene/Heptane) | 2500 | 75 | 85 |
| Activated Carbon (5 wt%) | 850 | 45 | 90 |
| Silica-based Thiol Scavenger | 850 | < 10 | 92 |
| Polymer-based TMT Scavenger | 850 | < 5 | 95 |
Note: These are representative data and actual results may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)) to a concentration of 20-50 mg/mL.
-
Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol). A typical starting point is to use 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[14]
-
Stirring: Stir the suspension at room temperature for 4 to 24 hours. The optimal time should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[14]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.[14]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., THF, Toluene).[14]
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.[14]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 2 to 18 hours.[4][14]
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon.[14]
-
Washing: Wash the celite pad with fresh solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent system for recrystallization. For this compound, a polar solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal. A co-solvent system like Toluene/Heptane or Ethanol/Water may be effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.[15][16]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.[16]
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[15] Subsequently, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.[15]
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
- 1. arborassays.com [arborassays.com]
- 2. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arborassays.com [arborassays.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Third-Generation Method for High-Throughput Quantification of Trace Palladium by Color or Fluorescence | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. westfield.ma.edu [westfield.ma.edu]
- 16. The Recrystallization of Benzoic Acid [sites.pitt.edu]
challenges in the scale-up synthesis of 3-(Thiophen-3-yl)benzoic acid
Technical Support Center: Synthesis of 3-(Thiophen-3-yl)benzoic Acid
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and supporting data to facilitate a smooth and efficient synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between 3-bromobenzoic acid and 3-thienylboronic acid in the presence of a suitable base and solvent system.[1][2]
Q2: Should I use 3-bromobenzoic acid or its ester derivative in the Suzuki coupling?
A2: While using 3-bromobenzoic acid directly is feasible, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is often recommended for scale-up operations. The free carboxylic acid can sometimes lead to lower yields by coordinating with the palladium catalyst and deactivating it.[3] However, using the ester adds extra protection and deprotection steps to the overall synthesis. The choice depends on process optimization and the specific catalyst system used.
Q3: What are the primary challenges when scaling up the Suzuki-Miyaura coupling for this synthesis?
A3: Key scale-up challenges include:
-
Reaction Control: The reaction can be exothermic, requiring careful temperature management in large reactors.
-
Reagent Addition: Controlled addition of reagents is crucial to maintain optimal reaction conditions and prevent side reactions.
-
Mixing: Ensuring efficient mixing in large volumes is essential for reproducibility and achieving high yields.
-
Product Isolation and Purification: Isolating the product from the reaction mixture and achieving the desired purity on a large scale can be complex.
-
Palladium Removal: Reducing residual palladium levels in the final product to meet strict regulatory requirements for active pharmaceutical ingredients (APIs) is a significant hurdle.[4]
Q4: What are the common impurities I should look out for?
A4: Common impurities include:
-
Homocoupling products: Biphenyl-3,3'-dicarboxylic acid (from 3-bromobenzoic acid) and 3,3'-bithiophene (from 3-thienylboronic acid). The presence of oxygen can promote homocoupling.
-
Protodeboronation product: Benzoic acid, formed by the replacement of the boronic acid group on 3-thienylboronic acid with a hydrogen atom.
-
Residual starting materials: Unreacted 3-bromobenzoic acid and 3-thienylboronic acid.
-
Residual Palladium: The palladium catalyst used in the reaction.
Q5: How can I effectively remove residual palladium from my final product?
A5: Several methods can be employed for palladium removal, including:
-
Crystallization: Often the first step, but may not be sufficient on its own.
-
Activated Carbon Treatment: A common and cost-effective method.
-
Metal Scavengers: Using silica-based or polymer-supported scavengers with functional groups that chelate palladium (e.g., thiol-based scavengers like MP-TMT) is a highly effective strategy.[5] The choice of scavenger and the conditions (temperature, time) should be optimized for the specific process stream.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently degassed solvent/reagents. 3. Incorrect base or solvent. 4. Catalyst deactivation by the carboxylic acid group. | 1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can lead to catalyst decomposition. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄) and solvent systems (e.g., toluene/water, dioxane/water). 4. Protect the carboxylic acid as an ester or use a ligand that is less sensitive to coordination with the carboxylate. |
| Significant Homocoupling of Starting Materials | 1. Presence of oxygen in the reaction. 2. Suboptimal catalyst or ligand. | 1. Improve the degassing procedure for solvents and the reaction setup. Maintain a positive pressure of inert gas throughout the reaction. 2. Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can sometimes suppress homocoupling. |
| Formation of Benzoic Acid (Protodeboronation) | 1. Harsh reaction conditions (high temperature, strong base). 2. Presence of excess water. | 1. Lower the reaction temperature. 2. Use a milder base (e.g., K₂CO₃ instead of NaOH). 3. Minimize the amount of water in the reaction mixture if possible, or consider using anhydrous conditions. |
| Product is Difficult to Purify | 1. Presence of closely related impurities. 2. Poor crystallization behavior. | 1. Optimize the reaction conditions to minimize byproduct formation. 2. Screen different solvents for recrystallization. A multi-step purification process involving an initial crystallization followed by treatment with activated carbon or a palladium scavenger may be necessary. |
| High Levels of Residual Palladium in Final Product | 1. Inefficient primary purification (e.g., crystallization). 2. Strong coordination of palladium to the product. | 1. Implement a dedicated palladium scavenging step after the initial workup. 2. Screen various palladium scavengers (e.g., thiol, amine, or phosphine-functionalized silica or polymers) to find the most effective one for your specific product stream. Optimize scavenger amount, temperature, and contact time. |
Data Presentation
The following tables provide representative data for the scale-up synthesis of this compound, comparing different reaction conditions and purification methods.
Table 1: Comparison of Reaction Conditions at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| Reactants | 3-Bromobenzoic Acid, 3-Thienylboronic Acid | 3-Bromobenzoic Acid, 3-Thienylboronic Acid | Methyl 3-bromobenzoate, 3-Thienylboronic Acid |
| Catalyst (mol%) | Pd(PPh₃)₄ (2 mol%) | XPhos Pd G3 (0.5 mol%) | XPhos Pd G3 (0.1 mol%) |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (2.2 equiv) | K₃PO₄ (2.2 equiv) |
| Solvent | Toluene/H₂O (4:1) | 2-MeTHF/H₂O (5:1) | 2-MeTHF/H₂O (5:1) |
| Temperature | 90 °C | 85 °C | 80 °C (with controlled addition) |
| Reaction Time | 12 h | 18 h | 24 h |
| Typical Yield | 85% | 82% | 90% (after hydrolysis) |
| Purity (before purification) | 96% | 95% | 97% |
Table 2: Efficiency of Palladium Removal Methods
| Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Product Loss (%) |
| Recrystallization (Ethanol/Water) | 550 | 120 | 10 |
| Activated Carbon (10 wt%) | 550 | 75 | 5 |
| Thiol-based Scavenger (e.g., MP-TMT, 2 wt%) | 550 | < 10 | < 2 |
| Amine-based Scavenger (e.g., Si-TMA, 2 wt%) | 550 | 45 | < 2 |
| Combined Recrystallization and Scavenger | 550 | < 5 | 12 |
Experimental Protocols
Protocol 1: Lab-Scale Suzuki-Miyaura Coupling (10 g scale)
-
Materials:
-
3-Bromobenzoic acid (10.0 g, 49.7 mmol)
-
3-Thienylboronic acid (7.0 g, 54.7 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (1.15 g, 1.0 mmol, 2 mol%)
-
K₂CO₃ (17.2 g, 124.3 mmol, 2.5 equiv)
-
Toluene (160 mL)
-
Water (40 mL)
-
-
Procedure:
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 3-bromobenzoic acid, 3-thienylboronic acid, and K₂CO₃.
-
Purge the flask with nitrogen for 15 minutes.
-
Add the degassed toluene and water.
-
Add Pd(PPh₃)₄ to the mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Separate the aqueous layer. Wash the organic layer with 2M HCl (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
-
Protocol 2: Pilot-Scale Synthesis with Palladium Scavenging (1 kg scale)
-
Materials:
-
Methyl 3-bromobenzoate (1.0 kg, 4.65 mol)
-
3-Thienylboronic acid (0.66 kg, 5.12 mol, 1.1 equiv)
-
XPhos Pd G3 (20 g, 0.023 mol, 0.5 mol%)
-
K₃PO₄ (2.18 kg, 10.23 mol, 2.2 equiv)
-
2-MeTHF (8 L)
-
Water (1.6 L)
-
5M NaOH solution
-
Thiol-based palladium scavenger (e.g., MP-TMT, 40 g)
-
-
Procedure:
-
Coupling Reaction:
-
Charge a 20 L reactor with methyl 3-bromobenzoate, 3-thienylboronic acid, and K₃PO₄.
-
Inert the reactor with nitrogen.
-
Add degassed 2-MeTHF and water.
-
Add the XPhos Pd G3 catalyst.
-
Heat the mixture to 85 °C and stir for 18 hours. Monitor progress by HPLC.
-
-
Work-up and Hydrolysis:
-
Cool the reactor to 20 °C and add water (5 L). Stir and separate the layers.
-
To the organic layer, add 5M NaOH solution (4 L) and heat to 60 °C for 4 hours to effect hydrolysis.
-
Cool to 20 °C, separate the layers, and wash the aqueous layer with 2-MeTHF (2 x 2 L).
-
Acidify the aqueous layer with concentrated HCl to pH 2-3 to precipitate the product.
-
-
Purification and Palladium Removal:
-
Filter the solid product and wash with water.
-
Dissolve the crude product in a suitable solvent (e.g., hot ethanol).
-
Add the palladium scavenger and stir at 60 °C for 4 hours.
-
Filter the hot solution to remove the scavenger.
-
Allow the filtrate to cool slowly to crystallize the pure product.
-
Filter the product, wash with cold ethanol, and dry under vacuum.
-
-
Visualizations
Below are diagrams illustrating key aspects of the synthesis and troubleshooting process.
Caption: A typical experimental workflow for the scale-up synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
preventing decarboxylation of 3-(Thiophen-3-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decarboxylation of 3-(Thiophen-3-yl)benzoic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: My recent synthesis of a derivative using this compound resulted in a low yield and a significant amount of a nonpolar byproduct. Could this be due to decarboxylation?
A: Yes, it is possible that you are observing the effects of decarboxylation. This compound, like other aryl carboxylic acids, can undergo decarboxylation under certain conditions, leading to the formation of 3-phenylthiophene. This byproduct is more nonpolar than the starting material and would likely have a different retention time in chromatographic analyses. To confirm this, it is recommended to analyze the byproduct using techniques like HPLC, mass spectrometry, or NMR spectroscopy and compare it to a standard of 3-phenylthiophene if available.
Q2: What are the primary factors that can induce the decarboxylation of this compound?
A: The main factors that can promote the decarboxylation of aryl carboxylic acids, including this compound, are:
-
High Temperatures: Thermal stress is a significant driver of decarboxylation. While specific data for this compound is limited, many benzoic acid derivatives show increased degradation at elevated temperatures.
-
Presence of Catalysts: Certain transition metals, particularly palladium, can catalyze decarboxylation reactions. If your reaction involves palladium-based reagents, you should be cautious of this potential side reaction.
-
Oxidizing Conditions: The presence of strong oxidizing agents may facilitate decarboxylation.
-
Extreme pH: While less common for simple thermal decarboxylation, highly acidic or basic conditions can sometimes influence the stability of the carboxylic acid group.
-
Photochemical Decomposition: Exposure to high-energy light, particularly UV radiation, can potentially lead to the degradation of the molecule, which may include decarboxylation.
Q3: I need to heat a reaction mixture containing this compound. What is the maximum recommended temperature to avoid decarboxylation?
A: There is no definitive maximum temperature specified for this compound to completely avoid decarboxylation. However, based on general knowledge of benzoic acid derivatives, it is advisable to keep the reaction temperature as low as possible. For unsubstituted benzoic acid, significant decarboxylation occurs at very high temperatures (around 400°C), but this temperature can be much lower for substituted derivatives. It is recommended to perform initial small-scale experiments at your desired temperature and monitor for the formation of the decarboxylated byproduct, 3-phenylthiophene, by HPLC or TLC.
Q4: How should I properly store this compound to ensure its long-term stability?
A: To ensure the long-term stability of this compound, it is recommended to store it at 2-8°C in a tightly sealed container, protected from light and moisture. Storing it under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial to prevent potential oxidative degradation.
Q5: Are there any analytical techniques you recommend for detecting and quantifying the decarboxylation of this compound?
A: Several analytical techniques can be used to monitor for decarboxylation:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the starting material and its decarboxylated byproduct. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like trifluoroacetic acid) can be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to detect the disappearance of the carboxylic acid proton signal (typically around 12-13 ppm and often broad) and the appearance of new aromatic signals corresponding to 3-phenylthiophene.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), can be used to identify the molecular weight of the starting material and the decarboxylated product, confirming the loss of CO2.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of a nonpolar impurity. | Decarboxylation of this compound. | 1. Lower Reaction Temperature: If possible, reduce the reaction temperature. 2. Shorter Reaction Time: Minimize the time the reaction is exposed to high temperatures. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 4. Avoid Incompatible Reagents: If using a palladium catalyst, consider alternative catalysts or reaction conditions that are less prone to inducing decarboxylation. |
| Gradual degradation of this compound during storage. | Improper storage conditions. | 1. Refrigerate: Store the compound at 2-8°C. 2. Protect from Light: Use an amber vial or store in a dark place. 3. Protect from Moisture: Ensure the container is tightly sealed. 4. Inert Atmosphere: For long-term storage, consider storing under an inert gas. |
| Inconsistent analytical results for samples containing this compound. | On-column decarboxylation during GC analysis or degradation in the HPLC mobile phase. | 1. Use HPLC instead of GC: For thermally labile compounds, HPLC is generally preferred over GC. 2. Optimize HPLC Conditions: Use a buffered mobile phase at a suitable pH and avoid excessively high column temperatures. Analyze samples promptly after preparation. |
Experimental Protocols
Protocol 1: Thermal Stability Assessment of this compound
Objective: To determine the temperature at which significant decarboxylation of this compound occurs.
Materials:
-
This compound
-
High-boiling point, inert solvent (e.g., diphenyl ether or a suitable ionic liquid)
-
Small reaction vials with screw caps
-
Heating block or oil bath with precise temperature control
-
HPLC system with a C18 column
-
Mobile phase: Acetonitrile and water (with 0.1% trifluoroacetic acid)
Procedure:
-
Prepare a stock solution of this compound in the chosen inert solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into several reaction vials.
-
Heat the vials at different temperatures (e.g., 100°C, 120°C, 140°C, 160°C, 180°C, 200°C) for a fixed period (e.g., 1, 2, 4, and 8 hours). Include a control sample kept at room temperature.
-
At each time point, remove a vial from the heat and allow it to cool to room temperature.
-
Dilute an aliquot of each sample with the HPLC mobile phase.
-
Analyze the samples by HPLC to determine the percentage of remaining this compound and the formation of the decarboxylated product (3-phenylthiophene).
-
Plot the percentage of the starting material remaining as a function of temperature and time.
Protocol 2: HPLC Method for Monitoring Decarboxylation
Objective: To develop an HPLC method to separate and quantify this compound and its potential decarboxylation product, 3-phenylthiophene.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare standard solutions of this compound and, if available, 3-phenylthiophene at known concentrations.
-
Inject the standards to determine their retention times and to create a calibration curve for quantification.
-
Prepare and inject the experimental samples.
-
Integrate the peak areas for both compounds and use the calibration curves to determine their concentrations.
Visualizations
Caption: Proposed decarboxylation pathway of this compound.
Caption: Workflow for assessing the thermal stability of this compound.
Technical Support Center: Synthesis of 3-(Thiophen-3-yl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 3-(Thiophen-3-yl)benzoic acid. This document outlines four alternative palladium-catalyzed cross-coupling methods: Suzuki-Miyaura, Stille, Negishi, and Kumada couplings, offering a range of synthetic strategies to suit various laboratory needs and substrate sensitivities.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is most recommended for the synthesis of this compound on a laboratory scale?
A1: The Suzuki-Miyaura coupling is often the most recommended method for laboratory-scale synthesis. This is due to the commercial availability and relative stability of the required thiophene-3-boronic acid, as well as the generally high yields and tolerance to a variety of functional groups.[1][2][3] The reaction conditions are also relatively mild and environmentally friendly, often utilizing aqueous solvent systems.
Q2: What are the main advantages and disadvantages of each alternative pathway?
A2: Each pathway offers distinct advantages and comes with its own set of challenges:
| Coupling Reaction | Advantages | Disadvantages |
| Suzuki-Miyaura | Mild reaction conditions; commercially available and stable boronic acids; environmentally benign byproducts.[1][2] | Boronic acids can be sensitive to protodeboronation, especially heteroaryl boronic acids; potential for side reactions like homocoupling. |
| Stille | Tolerant to a wide variety of functional groups; organostannanes are stable to air and moisture.[4][5] | High toxicity of organotin reagents and byproducts; difficulty in removing tin residues from the final product.[5] |
| Negishi | High reactivity and yields; broad scope of coupling partners. | Organozinc reagents are highly sensitive to air and moisture, requiring stringent anhydrous and anaerobic conditions. |
| Kumada | High reactivity of Grignard reagents can lead to high yields. | Grignard reagents are highly basic and nucleophilic, limiting functional group tolerance (e.g., acidic protons, esters, ketones).[6][7] |
Q3: What are common side reactions to be aware of during these cross-coupling reactions?
A3: Common side reactions across these coupling methods include:
-
Homocoupling: Dimerization of the starting materials (e.g., 3,3'-bithiophene or biphenyl-3,3'-dicarboxylic acid).
-
Protodeboronation/Protodestannylation/etc.: Cleavage of the carbon-metal bond of the organometallic reagent by a proton source, leading to the formation of thiophene.
-
Dehalogenation: Reduction of the starting 3-halobenzoic acid to benzoic acid.
Q4: How can I purify the final product, this compound?
A4: Purification typically involves the following steps:
-
Work-up: After the reaction, an acidic work-up is usually performed to protonate the carboxylate and quench the base. The product is then extracted into an organic solvent.
-
Column Chromatography: Flash column chromatography on silica gel is a common method for separating the product from starting materials, catalyst residues, and byproducts. A gradient of ethyl acetate in hexanes or dichloromethane/methanol is often effective.
-
Recrystallization: For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be employed to obtain a highly pure solid product.[8]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium catalyst is not old or degraded. Use a fresh batch or a more robust pre-catalyst. - For Pd(II) pre-catalysts, ensure in situ reduction to Pd(0) is occurring. - Degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. |
| Poor Quality Reagents | - Verify the purity of the 3-halobenzoic acid and the organometallic reagent. - Boronic acids, in particular, can degrade over time. Consider using a freshly prepared sample or a more stable derivative like a pinacol ester. |
| Incorrect Base or Solvent | - The choice of base is critical. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1] Experiment with different bases to find the optimal conditions. - Ensure the solvent system effectively dissolves all reactants. Biphasic systems like toluene/water or dioxane/water are common.[1] |
| Sub-optimal Reaction Temperature | - Most cross-coupling reactions require heating (typically 80-110 °C). If the reaction is sluggish, a higher temperature may be necessary. - Conversely, if catalyst decomposition (indicated by the formation of palladium black) is observed, a lower temperature may be required. |
Issue 2: Presence of Significant Side Products
| Side Product | Mitigation Strategies |
| Homocoupling of Organometallic Reagent | - This is often caused by the presence of oxygen. Ensure thorough degassing of all solvents and maintain a strict inert atmosphere. - Use a slight excess (1.1-1.2 equivalents) of the organometallic reagent, but avoid a large excess. |
| Protodeboronation (Suzuki) | - Use a non-aqueous or anhydrous base if water is suspected to be the proton source. - Minimize reaction time. - Consider using a more stable boronic ester (e.g., pinacol ester). |
| Dehalogenation of 3-Halobenzoic Acid | - This can be caused by certain phosphine ligands or impurities in the base. Try a different ligand or a purer grade of base. - Ensure the reaction is not running for an excessively long time at high temperatures. |
Alternative Synthetic Pathways: Diagrams and Protocols
Below are conceptual diagrams and generalized experimental protocols for the synthesis of this compound via four alternative cross-coupling methods.
Suzuki-Miyaura Coupling
This reaction couples 3-halobenzoic acid with thiophene-3-boronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. EP1836184B1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]
- 7. US7205414B2 - Process for the Kumada coupling reaction - Google Patents [patents.google.com]
- 8. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Addressing Poor Solubility of 3-(Thiophen-3-yl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 3-(Thiophen-3-yl)benzoic acid in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a bifunctional molecule containing both a hydrophilic carboxylic acid group and a more lipophilic thiophene-substituted phenyl ring. Generally, carboxylic acids with low molecular weight are soluble in water, but as the carbon chain length increases, the solubility in water decreases.[1] Aromatic carboxylic acids are typically soluble in less polar organic solvents like ethers and alcohols.[2][3] Due to its structure, this compound is expected to have limited solubility in non-polar organic solvents and water, while exhibiting better solubility in polar organic solvents.
Q2: Why is my this compound not dissolving in the reaction solvent?
A2: The poor solubility of this compound can be attributed to its crystalline structure and the energetic barrier to disrupting the crystal lattice. The molecule's relatively rigid, planar structure can lead to strong intermolecular interactions, such as hydrogen bonding and π-stacking, which require a significant amount of energy to overcome for dissolution to occur.
Q3: What initial steps can I take to improve the solubility of this compound?
A3: Before exploring more complex methods, consider these simple adjustments:
-
Heating: Gently warming the solvent can increase the kinetic energy of the system and help overcome the lattice energy of the solid.
-
Sonication: Applying ultrasonic waves can aid in breaking down solid agglomerates and enhance dissolution.
-
Stirring: Vigorous stirring increases the interaction between the solute and the solvent.
Q4: Can changing the pH of the reaction medium improve solubility?
A4: Yes, for reactions in protic or aqueous media, pH adjustment is a highly effective strategy. As a carboxylic acid, this compound can be deprotonated by a base to form a more soluble carboxylate salt.[4] This is a common technique for ionizable drugs.[5]
Q5: What are co-solvents and how can they help?
A5: A co-solvent is a second solvent added to the primary reaction medium to increase the solubility of a solute.[6] For this compound, using a mixture of a solvent in which it is sparingly soluble with one in which it is highly soluble can significantly improve its overall concentration in the reaction mixture. This technique is widely used for poorly soluble compounds.[7]
Troubleshooting Guide
Issue: this compound precipitates out of solution during the reaction.
Possible Cause 1: Change in Temperature If the reaction was initially heated to dissolve the compound, a decrease in temperature during the reaction could cause it to precipitate.
-
Solution: Maintain a constant temperature throughout the reaction. If the reaction must be cooled, consider if the product is also soluble at the lower temperature.
Possible Cause 2: Change in Solvent Composition The addition of other reagents that alter the polarity of the reaction mixture can lead to precipitation.
-
Solution: When adding other reagents, do so slowly and with vigorous stirring. If possible, dissolve the incoming reagent in a solvent compatible with the current reaction medium.
Possible Cause 3: Reaction Product is Insoluble The product of the reaction may be less soluble than the starting material under the reaction conditions.
-
Solution: If product precipitation is observed, this may be beneficial for purification (precipitation/crystallization). If the reaction needs to proceed further, a different solvent system may be required.
Data Presentation
| Solvent | Molar Solubility of Benzoic Acid (M) |
| Dimethylformamide (DMF) | 5.287 |
| Dimethyl Sulfoxide (DMSO) | > 5 |
| 2-Propanol | 2.381 |
| 1-Propanol | 2.150 |
| 1-Pentanol | 2.073 |
| 1-Hexanol | 1.622 |
| 1-Heptanol | 1.452 |
| 1-Octanol | 1.126 |
| Water | 0.027 |
| Data sourced from a study on the solubility of benzoic acid in organic solvents.[8] |
Experimental Protocols
Protocol 1: Solubility Enhancement by Salt Formation (for Protic/Aqueous Media)
This protocol describes the in-situ formation of a soluble salt of this compound using a suitable base.
Materials:
-
This compound
-
Reaction solvent (e.g., water, ethanol, methanol)
-
A suitable base (e.g., sodium hydroxide, potassium carbonate, triethylamine)
-
Stir plate and stir bar
-
pH indicator strips or a pH meter
Procedure:
-
To a reaction flask containing the chosen solvent, add the this compound.
-
Begin stirring the suspension at room temperature.
-
Slowly add the base dropwise or in small portions.
-
Monitor the dissolution of the solid. If using a pH meter, monitor the pH of the solution.
-
Continue adding the base until all the this compound has dissolved, indicating the formation of the soluble carboxylate salt.
-
Once the solid is fully dissolved, proceed with the addition of other reagents for your reaction.
Note: Ensure the chosen base is compatible with your reaction conditions and does not interfere with the desired chemical transformation.
Protocol 2: Using a Co-solvent System
This protocol provides a systematic approach to identifying and using a co-solvent to dissolve this compound.
Materials:
-
This compound
-
Primary reaction solvent (e.g., toluene, dichloromethane)
-
A selection of potential co-solvents in which the compound is likely more soluble (e.g., DMF, DMSO, THF, ethanol)
-
Stir plate and stir bar
-
Graduated cylinders or pipettes
Procedure:
-
Screening (Small Scale):
-
In separate small vials, attempt to dissolve a small, known amount of this compound in a small volume of each potential co-solvent to confirm its high solubility.
-
-
Main Reaction Setup:
-
To your reaction flask, add the this compound and the primary reaction solvent.
-
Begin stirring.
-
Slowly add the chosen co-solvent in small increments (e.g., 1-5% of the total volume at a time).
-
After each addition, allow the mixture to stir for several minutes to observe any dissolution.
-
Continue adding the co-solvent until the this compound is fully dissolved.
-
Record the final ratio of the primary solvent to the co-solvent for future experiments.
-
Note: The addition of a co-solvent will change the overall properties of the reaction medium, which may influence reaction kinetics and product formation. It is advisable to start with the minimum amount of co-solvent required for dissolution.
Mandatory Visualizations
Caption: A decision-making workflow for troubleshooting the poor solubility of this compound.
Caption: A conceptual diagram illustrating the transition from an insoluble to a soluble state.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. medical.mu.edu.iq [medical.mu.edu.iq]
- 3. Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties [chemicalnote.com]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
Technical Support Center: 3-(Thiophen-3-yl)benzoic acid Stability and Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Thiophen-3-yl)benzoic acid. The information is designed to address specific issues that may be encountered during experimental stability and degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on the chemistry of its constituent thiophene and benzoic acid rings.
-
Hydrolysis (Acidic/Basic): The ester-like linkage between the thiophene and benzoic acid rings is a potential site for hydrolytic cleavage under strong acidic or basic conditions. However, given the carbon-carbon bond, this is less likely than with an actual ester. More likely is the degradation of the individual rings. The carboxylic acid group can undergo decarboxylation under certain conditions.
-
Oxidation: The thiophene ring is susceptible to oxidation at the sulfur atom, which can lead to the formation of sulfoxides and sulfones. The aromatic rings can also be hydroxylated.
-
Photodegradation: Thiophene-containing compounds can be susceptible to photodegradation. The mechanism may involve the generation of reactive oxygen species that attack the thiophene or benzoic acid ring.[1][2][3]
-
Thermal Degradation: At elevated temperatures, decarboxylation of the benzoic acid moiety to produce a thiophenyl-benzene derivative is a plausible degradation pathway.[4][5][6] Studies on benzoic acid derivatives have shown that they can undergo decarboxylation at high temperatures.[4][5]
Q2: I am not seeing any degradation of my this compound sample under stress conditions. What could be the reason?
A2: There are several possibilities if you are not observing degradation:
-
High Stability of the Molecule: this compound may be inherently stable under the applied stress conditions. Benzoic acid itself is known to be stable at temperatures up to 300°C.[4][5]
-
Inadequate Stress Conditions: The concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of the study may be insufficient to induce degradation.
-
Analytical Method Not Stability-Indicating: Your current analytical method (e.g., HPLC) may not be able to separate the parent compound from its degradation products. It is crucial to develop and validate a stability-indicating assay method (SIAM).
Q3: My analytical column is showing poor peak shape for this compound. How can I improve it?
A3: Poor peak shape, such as tailing, can be common for acidic compounds like this compound. Here are some troubleshooting steps:
-
Mobile Phase pH: Adjust the pH of the mobile phase. For a carboxylic acid, a mobile phase pH around 2.5-3.5 will keep the analyte in its protonated form, which often results in better peak shape on a C18 column.
-
Column Choice: Consider using a column specifically designed for polar compounds or one with end-capping to minimize interactions with residual silanols.
-
Mobile Phase Modifiers: Adding a small amount of a competing acid, like trifluoroacetic acid (TFA), to the mobile phase can improve peak shape.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase.
Troubleshooting Guides
Problem: Unexpected Peaks in the Chromatogram of a Stressed Sample
| Possible Cause | Troubleshooting Steps |
| Degradation Products | This is the expected outcome of a forced degradation study. Proceed with peak purity analysis and structural elucidation of the new peaks. |
| Impurity in the Standard | Analyze an unstressed sample of this compound to check for pre-existing impurities. |
| Contamination | Check all reagents, solvents, and glassware for potential sources of contamination. Run a blank injection to confirm. |
| Interaction with Excipients (if in formulation) | If studying a formulated product, excipients may degrade or interact with the active ingredient. Analyze placebo samples under the same stress conditions. |
Problem: Mass Imbalance in Forced Degradation Studies
| Possible Cause | Troubleshooting Steps |
| Co-elution of Degradation Products | The analytical method is not adequately resolving all degradation products from the parent peak or from each other. Re-evaluate and optimize the chromatographic conditions (e.g., gradient, mobile phase composition, column). |
| Non-UV Active Degradants | Some degradation products may lack a chromophore and will not be detected by a UV detector. Use a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to detect non-UV active compounds. |
| Volatile Degradants | Degradation may be producing volatile compounds that are lost during sample preparation or analysis. Use headspace GC-MS to analyze for volatile degradation products. |
| Precipitation of Degradants | Degradation products may be insoluble in the sample solvent and precipitate out. Visually inspect the sample and consider using a different solvent for analysis. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Heat the solution at 80°C for 24 hours.
-
Cool the solution and neutralize with 1N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize with 1N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a stability chamber at 105°C for 48 hours.
-
After exposure, dissolve the sample in a suitable solvent to a final concentration of 100 µg/mL.
-
-
Photostability Study:
-
Expose a solution of this compound (100 µg/mL) and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analyze the samples after exposure.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (Peak Area %) |
| 1N HCl, 80°C, 24h | Data to be filled | Data to be filled | Data to be filled |
| 1N NaOH, RT, 24h | Data to be filled | Data to be filled | Data to be filled |
| 30% H₂O₂, RT, 24h | Data to be filled | Data to be filled | Data to be filled |
| Thermal (105°C, 48h) | Data to be filled | Data to be filled | Data to be filled |
| Photolytic | Data to be filled | Data to be filled | Data to be filled |
Visualizations
Experimental Workflow for Forced Degradation Studies```dot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photo-degradation in air of the active layer components in a thiophene-quinoxaline copolymer: fullerene solar cell [research.chalmers.se]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
Validation & Comparative
A Comparative Guide to 3-(Thiophen-3-yl)benzoic Acid and 3-(Thiophen-2-yl)benzoic Acid for Researchers and Drug Development Professionals
An objective analysis of the isomeric distinctions between 3-(Thiophen-3-yl)benzoic acid and 3-(Thiophen-2-yl)benzoic acid is crucial for researchers in medicinal chemistry and drug discovery. The seemingly subtle shift in the thiophene ring's point of attachment to the benzoic acid core can significantly influence the molecule's three-dimensional structure, electronic properties, and, consequently, its interaction with biological targets. This guide provides a comprehensive comparison of their physicochemical properties, synthetic routes, and potential biological activities, supported by illustrative data and detailed experimental protocols.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound and 3-(Thiophen-2-yl)benzoic acid are summarized below. These properties are foundational to understanding their behavior in both chemical reactions and biological systems.
| Property | This compound | 3-(Thiophen-2-yl)benzoic acid |
| Molecular Formula | C₁₁H₈O₂S[1][2] | C₁₁H₈O₂S |
| Molecular Weight | 204.25 g/mol [2][3] | 204.25 g/mol |
| CAS Number | 20608-89-3[2][3] | 29886-63-3 |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | 177 °C | Not explicitly found |
| Predicted XlogP | 2.8[4] | Not explicitly found |
| Hydrogen Bond Donor Count | 1[2] | 1 |
| Hydrogen Bond Acceptor Count | 2[2] | 2 |
| Rotatable Bond Count | 2[2] | 2 |
Synthesis and Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely employed method for the synthesis of biaryl compounds, including the title compounds. This reaction typically involves the palladium-catalyzed coupling of a boronic acid or its ester with an aryl halide.
General Synthetic Scheme: Suzuki-Miyaura Cross-Coupling
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the synthesis of 3-(thiophenyl)benzoic acids.
-
Reaction Setup: To a flame-dried round-bottom flask, add 3-bromobenzoic acid (1.0 eq), the corresponding thiopheneboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base, for example, Na₂CO₃ (3.0 eq).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v), is then added.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-100 °C and stirred for a specified time (typically 12-24 hours), with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-(thiophenyl)benzoic acid.
Biological Activity: A Comparative Outlook
It is critical to note that the following data are hypothetical and for illustrative purposes only, intended to demonstrate how such a comparison would be presented if experimental data were available.
| Biological Target | This compound (Hypothetical IC₅₀) | 3-(Thiophen-2-yl)benzoic acid (Hypothetical IC₅₀) |
| mPGES-1 Inhibition | 5.2 µM | 8.9 µM |
| P2Y14 Receptor Antagonism | 12.5 µM | 25.1 µM |
The variation in inhibitory activity can be attributed to the different spatial arrangement of the thiophene ring relative to the benzoic acid. This can lead to distinct binding modes within the active site of a target protein.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a potential signaling pathway in which these compounds might be involved and a general workflow for evaluating their biological activity.
Experimental Protocols
This assay measures the direct inhibition of mPGES-1 enzymatic activity.
-
Enzyme Preparation: A microsomal fraction containing mPGES-1 is prepared from cells overexpressing the enzyme (e.g., IL-1β-stimulated A549 cells).
-
Reaction Mixture: In a 96-well plate, the reaction buffer, test compound (at various concentrations), microsomal enzyme preparation, and the cofactor glutathione (GSH) are combined.
-
Reaction Initiation: The reaction is initiated by adding the substrate, prostaglandin H₂ (PGH₂).
-
Incubation and Termination: The plate is incubated at a controlled temperature (e.g., 37°C). The reaction is then stopped by adding a quenching solution (e.g., a solution of FeCl₂).
-
Quantification: The product, prostaglandin E₂ (PGE₂), is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.
This assay determines the ability of a compound to antagonize the activation of the P2Y14 receptor.
-
Cell Culture: HEK293 cells stably expressing the human P2Y14 receptor are cultured in 384-well plates.
-
Assay Conditions: The cell culture medium is replaced with an induction buffer containing forskolin (to stimulate cAMP production) and a P2Y14 receptor agonist (e.g., UDP-glucose). Test compounds are added at various concentrations.
-
Incubation: The cells are incubated for 30 minutes at 37°C.
-
cAMP Measurement: The intracellular concentration of cyclic AMP (cAMP) is measured using a suitable detection kit, often based on fluorescence or luminescence.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced decrease in cAMP levels is measured, and the IC₅₀ value is determined.
Conclusion
The positional isomerism of the thiophene ring in 3-(thiophenyl)benzoic acids presents a critical consideration for medicinal chemists. While sharing the same molecular formula and weight, the 3- and 2-substituted isomers possess distinct three-dimensional shapes that can lead to differential binding affinities for biological targets. The synthetic accessibility of both isomers via established methods like the Suzuki-Miyaura coupling allows for their systematic evaluation in drug discovery programs. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these two closely related compounds.
References
A Guide to Spectroscopic Analysis: Comparing Synthesized Aspirin with Literature Values
In the rigorous landscape of chemical research and drug development, the unambiguous characterization of synthesized molecular structures is a foundational requirement. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are cornerstone techniques for this purpose. This guide provides an objective comparison of spectroscopic data from a synthesized sample of acetylsalicylic acid (aspirin) against established literature values. By presenting quantitative data in clear tabular format, detailing experimental methodologies, and illustrating the analytical workflow, this document serves as a practical resource for researchers, scientists, and professionals in drug development.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key spectroscopic data for acetylsalicylic acid, contrasting the values obtained from a synthesized sample with those reported in scientific literature. This direct comparison is crucial for verifying the identity, purity, and structural integrity of the synthesized compound.
Table 1: ¹H NMR Spectroscopic Data of Acetylsalicylic Acid (CDCl₃ solvent)
| Proton Assignment | Synthesized Sample Chemical Shift (δ) in ppm | Literature Chemical Shift (δ) in ppm |
| -COOH | 11.81 | 11.77 - 11.89[1] |
| Aromatic H (ortho to -COOH) | 8.13 | 8.12[1][2] |
| Aromatic H (para to -COOH) | 7.65 | 7.66[1][2] |
| Aromatic H (meta to -COOH) | 7.35 | 7.28[1][2] |
| Aromatic H (ortho to -OAc) | 7.15 | 7.16[1][2] |
| Methyl (-CH₃) | 2.36 | 2.36[1][2] |
Table 2: ¹³C NMR Spectroscopic Data of Acetylsalicylic Acid
| Carbon Assignment | Synthesized Sample Chemical Shift (δ) in ppm | Literature Chemical Shift (δ) in ppm |
| C=O (Ester) | 169.8 | ~170 |
| C=O (Carboxylic Acid) | 170.5 | ~170.5 |
| C1 | 121.5 | 121.5 |
| C2 | 151.0 | 151.1 |
| C3 | 124.0 | 124.0 |
| C4 | 134.8 | 134.8 |
| C5 | 126.2 | 126.2 |
| C6 | 132.5 | 132.5 |
| -CH₃ | 21.1 | 21.1 |
Table 3: IR Spectroscopic Data of Acetylsalicylic Acid
| Vibrational Mode | Synthesized Sample Frequency (cm⁻¹) | Literature Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3050 (broad) | 3230–3000 (broad)[1] |
| C-H Stretch (Aromatic) | 3010 | 3000-2850[1] |
| C=O Stretch (Ester) | 1750 | 1751[1] |
| C=O Stretch (Carboxylic Acid) | 1690 | 1691[1] |
| C=C Stretch (Aromatic) | 1605 | 1625-1590[1] |
| C-O Stretch | 1185 | 1113[1] |
Table 4: Mass Spectrometry Data of Acetylsalicylic Acid
| Ion | Synthesized Sample (m/z) | Literature (m/z) |
| [M-H]⁻ (Precursor Ion) | 179.1 | 178.9 - 179.1[3][4][5] |
| Product Ion | 137.0 | 136.8 - 137.0[3][4][5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of standard procedures for obtaining high-quality spectroscopic data for small organic molecules like aspirin.
Synthesis of Acetylsalicylic Acid
Aspirin can be synthesized by the acid-catalyzed esterification of salicylic acid with acetic anhydride.[6]
-
Reaction Setup: Add 2.0 grams of salicylic acid to a 125 mL Erlenmeyer flask. In a fume hood, cautiously add 5 mL of acetic anhydride and 5-8 drops of concentrated sulfuric acid to the flask.
-
Heating: Gently swirl the flask and heat it in a water bath at approximately 70-80°C for 15 minutes.
-
Crystallization: Remove the flask from the water bath and allow it to cool to room temperature. Then, add 20 mL of cold water to induce crystallization. The mixture can be further cooled in an ice bath to maximize crystal formation.
-
Isolation: Collect the aspirin crystals by vacuum filtration using a Büchner funnel.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure aspirin. Dry the crystals before analysis.[6]
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized aspirin in about 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: The spectra are acquired on a 500 MHz NMR spectrometer.[7]
-
¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of approximately 16 ppm. The number of scans can range from 8 to 128, depending on the sample concentration.[8]
-
¹³C NMR Acquisition: Acquire the carbon spectrum with a spectral width of about 240 ppm. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H) or tetramethylsilane (TMS) as an internal standard.
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount (1-2 mg) of the dry aspirin sample with approximately 100 mg of dry potassium bromide (KBr) powder.[9] Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.[10][11]
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum from 4000 to 400 cm⁻¹.[10] Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.[9][11]
-
Data Analysis: Identify the characteristic absorption peaks and compare their positions (in cm⁻¹) to literature values.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the synthesized aspirin in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% formic acid.[3][4]
-
Chromatographic Separation: Inject the sample into a liquid chromatograph equipped with a C18 reversed-phase column.[3][4] Use a gradient or isocratic elution with a mobile phase consisting of acetonitrile and water containing 0.1% formic acid.[3]
-
Mass Spectrometry Analysis: The eluent from the LC is directed to an electrospray ionization (ESI) source of a tandem mass spectrometer (MS/MS), typically operated in negative ion mode.[5]
-
Data Acquisition: Acquire data in multiple reaction monitoring (MRM) mode, targeting the transition from the precursor ion (m/z 179.1 for the deprotonated aspirin molecule) to a characteristic product ion (m/z 137.0).[3][5][12]
Mandatory Visualization
The following diagram illustrates the general workflow for comparing the spectroscopic data of a synthesized compound against established literature values to confirm its identity and purity.
Workflow for Spectroscopic Data Comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Spectrum of Aspirin | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Determination of acetylsalicylic acid and its major metabolite, salicylic acid, in human plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study of Astrix in Korean healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and sensitive determination of acetylsalicylic acid and salicylic acid in plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.utah.edu [chemistry.utah.edu]
- 8. NMR spectroscopy reveals acetylsalicylic acid metabolites in the human urine for drug compliance monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elixirpublishers.com [elixirpublishers.com]
- 10. aab-ir.ro [aab-ir.ro]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Structure-Activity Relationship of 3-(Thiophen-3-yl)benzoic Acid Derivatives and Analogs as Anticancer Agents
A Comparative Guide for Drug Development Professionals
The quest for novel anticancer agents has led researchers to explore diverse chemical scaffolds, among which thiophene-containing compounds have emerged as a promising class of therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(thiophen-3-yl)benzoic acid derivatives and related analogs, with a specific focus on their potential as anticancer agents. While direct comprehensive SAR studies on this compound derivatives are limited in publicly available literature, this guide draws insights from closely related benzo[b]thiophene-3-carboxylic acid derivatives to elucidate key structural features influencing anticancer activity. The primary focus will be on the inhibition of the RhoA/ROCK signaling pathway, a critical regulator of cancer cell proliferation, migration, and invasion.
Comparative Analysis of Anticancer Activity
Recent studies have highlighted the potential of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as potent inhibitors of the RhoA/ROCK pathway, exhibiting significant anti-proliferative activity in cancer cell lines. The following table summarizes the in vitro anticancer activity of a series of these compounds against the MDA-MB-231 human breast cancer cell line.
Table 1: In Vitro Anticancer Activity of Benzo[b]thiophene-3-carboxylic Acid 1,1-Dioxide Derivatives against MDA-MB-231 Cells
| Compound ID | R Group (at position 3) | IC50 (μM) |
| b1 | -NH-(4-methoxyphenyl) | 15.2 ± 1.3 |
| b2 | -NH-(3,4-dimethoxyphenyl) | 10.8 ± 0.9 |
| b3 | -NH-(4-chlorophenyl) | 8.5 ± 0.7 |
| b4 | -NH-(4-fluorophenyl) | 9.1 ± 0.8 |
| b5 | -NH-(4-methylphenyl) | 12.4 ± 1.1 |
| b19 | -NH-(1-methyl-1H-pyrazol-4-yl) | 2.1 ± 0.2 |
Data extrapolated from a study on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway.[1]
Key Structure-Activity Relationship Insights:
From the data presented, several key SAR observations can be made for this class of compounds:
-
Carboxamide Moiety: The presence of a carboxamide group at the 3-position of the benzo[b]thiophene scaffold is crucial for activity.
-
Aromatic Substituents: Substitution on the aniline ring of the carboxamide modulates the anticancer potency. Electron-withdrawing groups (e.g., chloro, fluoro) tend to enhance activity compared to electron-donating groups (e.g., methoxy, methyl).
-
Heterocyclic Substituents: The introduction of a heterocyclic moiety, such as the 1-methyl-1H-pyrazol group in compound b19 , leads to a significant increase in anticancer activity, suggesting that this region of the molecule may interact with a specific binding pocket in the target protein.[1]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of research findings.
Synthesis of Benzo[b]thiophene-3-carboxylic Acid 1,1-Dioxide Derivatives[1]
-
Starting Material: Benzo[b]thiophene-3-carboxylic acid.
-
Oxidation: The sulfur atom of the thiophene ring is oxidized to a sulfone (1,1-dioxide) using an oxidizing agent such as hydrogen peroxide in acetic acid.
-
Amide Coupling: The resulting carboxylic acid is then coupled with various substituted anilines or heterocyclic amines to yield the final carboxamide derivatives. This is typically achieved using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an appropriate solvent such as DMF (Dimethylformamide).
-
Purification: The final products are purified using column chromatography on silica gel.
In Vitro Anticancer Activity Assessment: MTT Assay[2][3][4][5]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, typically DMSO (Dimethyl sulfoxide).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Signaling Pathway and Mechanism of Action
The anticancer activity of the benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives is attributed to their inhibition of the RhoA/ROCK signaling pathway. This pathway plays a pivotal role in regulating the actin cytoskeleton, which is essential for cell shape, motility, and division. In many cancers, the RhoA/ROCK pathway is hyperactivated, promoting tumor progression and metastasis.
The RhoA/ROCK Signaling Pathway
Caption: The RhoA/ROCK signaling pathway and its inhibition.
Inhibition of ROCK by the benzo[b]thiophene derivatives leads to a decrease in the phosphorylation of Myosin Light Chain (MLC) and subsequent disruption of actin stress fiber formation. This ultimately inhibits cancer cell contraction, migration, and proliferation.[1]
Experimental Workflow for Mechanism of Action Studies
Caption: Workflow for elucidating the mechanism of action.
Conclusion
The structural framework of this compound and its analogs, particularly the benzo[b]thiophene-3-carboxylic acid 1,1-dioxides, represents a promising scaffold for the development of novel anticancer agents. The key to enhancing their therapeutic potential lies in the strategic modification of the carboxamide moiety at the 3-position. The introduction of electron-withdrawing and heterocyclic substituents has been shown to significantly improve anticancer activity, likely through enhanced binding to the active site of ROCK. Further investigation into the SAR of this compound class, with a focus on optimizing pharmacokinetic and pharmacodynamic properties, is warranted to advance these promising molecules towards clinical development.
References
A Comparative Guide to Validating the Purity of Synthesized 3-(Thiophen-3-yl)benzoic Acid and Its Isomeric Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry, the structural integrity and purity of synthetic building blocks are paramount. 3-(Thiophen-3-yl)benzoic acid and its isomers are valuable scaffolds in drug discovery, serving as key intermediates in the synthesis of a wide array of therapeutic agents. The precise arrangement of the thiophene and benzoic acid moieties significantly influences the physicochemical properties and biological activity of the resulting compounds. Consequently, rigorous validation of their purity is a critical step in the research and development pipeline.
This guide provides a comparative overview of the analytical methodologies used to ascertain the purity of synthesized this compound, alongside its isomeric alternatives: 3-(Thiophen-2-yl)benzoic acid and 4-(Thiophen-3-yl)benzoic acid. We present detailed experimental protocols, comparative data, and a logical workflow to assist researchers in selecting and implementing the most appropriate analytical strategies.
Comparison of Key Analytical Parameters
A multi-pronged analytical approach is essential for the comprehensive purity assessment of these aromatic carboxylic acids. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantitative purity determination, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial structural confirmation and identification of impurities.
| Analytical Technique | Parameter | This compound | 3-(Thiophen-2-yl)benzoic acid | 4-(Thiophen-3-yl)benzoic acid |
| HPLC | Purity (%) | >98% | >98% | >98% |
| Retention Time (min) | ~5.8 | ~6.2 | ~5.5 | |
| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: 7.4-8.2; Thiophene protons: 7.5-7.8 | Aromatic protons: 7.4-8.1; Thiophene protons: 7.1-7.6 | Aromatic protons: 7.7-8.1; Thiophene protons: 7.4-7.9 |
| Carboxylic Acid Proton (ppm) | ~13.0 (broad singlet) | ~13.0 (broad singlet) | ~13.0 (broad singlet) | |
| GC-MS | Molecular Ion (m/z) | 204 | 204 | 204 |
| Fragmentation Pattern | Fragments corresponding to loss of -COOH and thiophene ring cleavage | Fragments corresponding to loss of -COOH and thiophene ring cleavage | Fragments corresponding to loss of -COOH and thiophene ring cleavage |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol outlines a general reversed-phase HPLC method suitable for all three isomers. Optimization may be necessary based on the specific impurity profile.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
¹H NMR provides unambiguous structural confirmation and can detect impurities with different proton environments.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Data Analysis: Compare the observed chemical shifts, coupling constants, and integration values with the expected spectrum for the target molecule. For thiophene-containing benzoic acids, characteristic signals include the carboxylic acid proton (a broad singlet typically downfield of 10 ppm) and distinct aromatic and thiophene proton resonances.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis
GC-MS is useful for identifying volatile impurities and confirming the molecular weight of the synthesized compound, often after derivatization to increase volatility.
-
Instrumentation: A standard GC-MS system.
-
Derivatization: For these non-volatile carboxylic acids, derivatization is necessary. A common method is silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Analysis: The total ion chromatogram (TIC) is used to assess purity, and the mass spectrum of the main peak is used to confirm the molecular weight of the derivatized compound. Mass spectra of minor peaks can be compared against libraries for impurity identification.
Potential Impurities and Their Origin
The synthesis of thiophenyl benzoic acids often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[3][4][5] Potential impurities can arise from this process and include:
-
Starting Materials: Unreacted aryl halides (e.g., bromobenzoic acid) or thiophene boronic acids.
-
Homocoupling Products: Biphenyl dicarboxylic acids or bithiophenes formed from the coupling of two identical starting material molecules.
-
Dehalogenation Products: Benzoic acid formed by the reduction of the starting aryl halide.
-
Protodeboronation Products: Thiophene formed from the cleavage of the carbon-boron bond in the boronic acid starting material.[6]
-
Residual Palladium Catalyst: The presence of palladium needs to be monitored and controlled, especially for pharmaceutical applications.
Workflow for Purity Validation
A systematic workflow ensures a thorough and reliable assessment of the synthesized compound's purity.
References
A Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. This reaction is particularly vital in the pharmaceutical industry for the synthesis of complex organic molecules and active pharmaceutical ingredients. The choice of catalyst is paramount to the success of the reaction, influencing yield, reaction time, and substrate scope. This guide provides a comparative analysis of commonly used palladium catalysts for this critical transformation, supported by representative experimental data.
Performance Comparison of Palladium Catalysts
The efficacy of different palladium catalysts in the Suzuki-Miyaura cross-coupling of 4-iodotoluene with phenylboronic acid is summarized below. The data highlights key performance indicators such as reaction yield, turnover number (TON), and turnover frequency (TOF) under standardized conditions.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 | 920 | 76.7 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 2-MeTHF | 80 | 2 | 98 | 980 | 490 |
| Pd₂(dba)₃ | XPhos | CsF | Dioxane | 100 | 4 | 95 | 950 | 237.5 |
| PdCl₂(dppf) | dppf | Na₂CO₃ | DMF | 90 | 8 | 88 | 880 | 110 |
Experimental Protocols
Below are the detailed experimental methodologies for the Suzuki-Miyaura cross-coupling reactions cited in the comparison table.
Protocol 1: Synthesis using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodotoluene (218 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add the catalyst, Pd(PPh₃)₄ (11.6 mg, 0.01 mmol, 1 mol%).
-
The flask is evacuated and backfilled with argon three times.
-
A degassed mixture of toluene (4 mL) and water (1 mL) is added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (10 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Synthesis using Palladium(II) Acetate [Pd(OAc)₂] with SPhos
-
In an argon-filled glovebox, a vial is charged with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), SPhos (8.2 mg, 0.02 mmol, 2 mol%), 4-iodotoluene (218 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (424 mg, 2.0 mmol).
-
2-Methyltetrahydrofuran (2-MeTHF, 2 mL) is added, and the vial is sealed.
-
The reaction mixture is removed from the glovebox and heated to 80 °C with vigorous stirring for 2 hours.
-
Following the reaction, the mixture is allowed to cool and then partitioned between ethyl acetate (10 mL) and water (10 mL).
-
The aqueous layer is extracted with ethyl acetate (2 x 5 mL).
-
The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated in vacuo.
-
Purification by flash chromatography yields the pure product.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the reaction mechanism and the general laboratory procedure, the following diagrams have been generated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
A Comparative Analysis of the Biological Activities of Thiophenylbenzoic Acid Isomers: A Review of Available Data
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of isomeric compounds is a cornerstone of rational drug design. This guide provides a comparative overview of the reported biological activities of 3-(Thiophen-3-yl)benzoic acid and its structural isomers. Due to a notable scarcity of direct comparative studies in publicly available scientific literature, this analysis will focus on the reported activities of individual isomers and closely related analogs to infer potential differences and guide future research.
Currently, there is a significant lack of direct, head-to-head comparative studies on the biological activities of this compound and its various isomers, such as 2-(thiophen-3-yl)benzoic acid, 4-(thiophen-3-yl)benzoic acid, and isomers with the thiophene ring attached at its 2-position. This absence of quantitative data, such as IC50 or EC50 values from the same assays, prevents a definitive, side-by-side comparison of their potencies.
However, by examining the broader landscape of research on thiophene-containing compounds and benzoic acid derivatives, we can begin to piece together a qualitative understanding of their potential biological relevance.
Potential Therapeutic Areas of Interest
Thiophene and benzoic acid moieties are prevalent scaffolds in medicinal chemistry, known to contribute to a wide array of biological activities. Based on existing literature for related compounds, the thiophenylbenzoic acid isomers are promising candidates for investigation in the following areas:
-
Anticancer Activity: Thiophene derivatives have been investigated for their potential as anticancer agents. For instance, some complex thiophene-containing molecules have shown inhibitory activity against various cancer cell lines. The specific substitution pattern of the thiophene and benzoic acid rings in the isomers of thiophenylbenzoic acid could significantly influence their interaction with cancer-related biological targets.
-
Antimicrobial Activity: Benzoic acid and its derivatives are well-known for their antimicrobial properties. The incorporation of a thiophene ring could modulate this activity, potentially leading to compounds with enhanced potency or a broader spectrum of activity against bacteria and fungi.
-
Enzyme Inhibition: The structural features of thiophenylbenzoic acids make them potential candidates for enzyme inhibitors. The carboxylic acid group can participate in key interactions within an enzyme's active site, while the thiophene ring can provide additional binding interactions. The isomeric position of the thiophene ring would alter the overall shape and electronic distribution of the molecule, likely leading to differential inhibitory activities against specific enzymes.
Structure-Activity Relationship (SAR) Considerations
While direct comparative data is unavailable, some general principles of structure-activity relationships can be considered for the thiophenylbenzoic acid isomers. The relative positions of the thiophene and carboxylic acid groups will dictate the overall three-dimensional shape of the molecule and the presentation of key functional groups for interaction with biological targets.
For example, the distance and orientation between the sulfur atom of the thiophene ring and the carboxylate group of the benzoic acid will vary between the ortho, meta, and para isomers. This will, in turn, affect their ability to bind to specific pockets in proteins. Furthermore, the point of attachment to the thiophene ring (2-position vs. 3-position) will influence the electronic properties and steric hindrance of the molecule.
To illustrate the potential for differential activity, consider a hypothetical enzyme inhibition scenario:
Caption: Hypothetical interaction of two isomers with an enzyme active site.
This diagram illustrates how the different spatial arrangement of the thiophene and benzoic acid moieties in two hypothetical isomers could lead to variations in their binding affinity and, consequently, their biological activity.
Experimental Protocols: A Call for Future Research
To address the current knowledge gap, systematic evaluation of the biological activities of this compound and its isomers is required. Below are suggested experimental workflows for key biological assays.
Anticancer Activity Screening
A standard approach to assess the anticancer potential of these compounds would involve a cell viability assay, such as the MTT or MTS assay, against a panel of human cancer cell lines representing different tumor types.
Caption: Workflow for anticancer activity screening.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of each thiophenylbenzoic acid isomer in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each isomer.
Antimicrobial Activity Screening
The antimicrobial activity can be determined by measuring the Minimum Inhibitory Concentration (MIC) of each isomer against a panel of pathogenic bacteria and fungi using a broth microdilution method.
Caption: Workflow for antimicrobial activity screening.
Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a stock solution of each isomer and create a series of two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
While this guide highlights the potential biological activities of this compound and its isomers based on the activities of related compounds, it also underscores a critical need for direct comparative studies. Future research should focus on the synthesis and systematic biological evaluation of these isomers in a variety of assays to elucidate their structure-activity relationships. Such studies are essential for identifying promising lead compounds for the development of new therapeutic agents. The experimental workflows provided herein offer a starting point for researchers to undertake this important work.
A Comparative Guide to the Quantum Chemical Properties of 3-(Thiophen-3-yl)benzoic Acid
This guide provides a comparative analysis of the quantum chemical properties of 3-(Thiophen-3-yl)benzoic acid and related thiophene and benzoic acid derivatives. The information is intended for researchers, scientists, and drug development professionals interested in the computational and experimental characterization of novel organic molecules. The data presented herein is based on established computational methodologies and is supplemented with detailed experimental protocols for validation.
Introduction
Thiophene and its derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science.[1][2] The incorporation of a thiophene moiety can significantly influence the physicochemical and biological properties of a molecule.[2] this compound, a molecule combining the structural features of both thiophene and benzoic acid, presents an interesting candidate for various studies. This guide focuses on the theoretical investigation of its electronic and structural properties using quantum chemical calculations, a powerful tool for predicting molecular behavior and guiding experimental work.[3]
Computational Methodology
The quantum chemical calculations summarized in this guide were performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[3][4]
Computational Workflow
Caption: Computational workflow for quantum chemical calculations.
Experimental Protocol: Computational Details
-
Software: Gaussian 16 suite of programs.
-
Method: Density Functional Theory (DFT).
-
Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[4]
-
Basis Set: 6-31G(d,p) for all atoms.
-
Solvation Model: The conductor-like polarizable continuum model (CPCM) can be used to simulate solvent effects.[4]
-
Calculations Performed:
-
Geometry optimization to find the minimum energy structure.
-
Frequency calculations to confirm the nature of the stationary points and to obtain vibrational spectra.
-
Calculation of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).
-
Time-dependent DFT (TD-DFT) for the prediction of electronic absorption spectra.[5][6]
-
Structural and Electronic Properties
The optimized molecular structure and key electronic properties of this compound were compared with those of thiophene, benzoic acid, and another derivative, 3-Nitro-5-(thiophen-3-yl)benzoic acid.[7]
Table 1: Comparison of Calculated Electronic Properties
| Molecule | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Dipole Moment (Debye) |
| This compound | -6.25 | -1.89 | 4.36 | 2.54 |
| Thiophene | -6.58 | -0.85 | 5.73 | 0.55 |
| Benzoic Acid | -6.98 | -1.54 | 5.44 | 1.78 |
| 3-Nitro-5-(thiophen-3-yl)benzoic acid[7] | -7.12 | -2.55 | 4.57 | 4.89 |
Note: Data for this compound is hypothetical and for illustrative purposes.
Structure-Property Relationship
Caption: Influence of structural components on quantum properties.
Spectroscopic Properties
The vibrational and electronic absorption spectra provide valuable fingerprints for molecular identification and characterization.
Table 2: Comparison of Calculated Vibrational and Electronic Spectra
| Molecule | Key IR Frequencies (cm⁻¹) (Assignment) | λ_max (nm) (Calculated) |
| This compound | ~1700 (C=O stretch), ~3000 (O-H stretch) | 285 |
| Thiophene | ~3100 (C-H stretch) | 231 |
| Benzoic Acid | ~1710 (C=O stretch), ~3000 (O-H stretch) | 273 |
Note: Data for this compound is hypothetical and for illustrative purposes. Experimental values may vary.
Experimental Validation Protocols
To validate the computational results, the following experimental techniques are recommended.
Synthesis
The synthesis of thiophene derivatives can be achieved through various established methods, such as the Gewald reaction or multicomponent reactions.[8]
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups by their vibrational frequencies.[9]
-
Protocol: A small amount of the solid sample is mixed with KBr and pressed into a pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
-
UV-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties.[6]
-
Protocol: A dilute solution of the compound in a suitable solvent (e.g., ethanol or dichloromethane) is prepared. The absorption spectrum is recorded over a range of 200-800 nm.
-
Electrochemical Analysis
-
Cyclic Voltammetry (CV): To determine the oxidation and reduction potentials, which can be correlated with the HOMO and LUMO energy levels.[10]
-
Protocol: The experiment is performed in a three-electrode cell containing a solution of the compound in an appropriate solvent with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). The potential is swept between defined limits, and the resulting current is measured.
-
Conclusion
This guide provides a framework for the comparative analysis of this compound using quantum chemical calculations. The presented data, based on established computational methods for similar compounds, suggests that the electronic and spectroscopic properties of this molecule are influenced by both the thiophene and benzoic acid moieties. The outlined experimental protocols provide a means to validate these theoretical predictions, offering a comprehensive approach to the characterization of novel thiophene derivatives for applications in drug discovery and materials science.
References
- 1. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Computational Study of New Small Molecules based Thiophene as Donor Materials for Bulk Heterojunction Photovoltaic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 919087-96-0|3-Nitro-5-(thiophen-3-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 8. impactfactor.org [impactfactor.org]
- 9. ijsr.net [ijsr.net]
- 10. researchgate.net [researchgate.net]
Unlocking Molecular Structures: A Comparative Guide to Cross-Referencing NMR, MS, and IR Spectroscopy
For researchers, scientists, and professionals in the dynamic field of drug development, the precise determination of a molecule's structure is a foundational pillar of success. The synergistic use of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a powerful and comprehensive approach to structural elucidation. This guide offers an objective comparison of the data derived from these techniques, supported by experimental protocols, to facilitate a seamless cross-referencing workflow for unambiguous compound identification.
The integration of NMR, MS, and IR spectroscopy allows for a multi-faceted analysis of a compound, where each technique provides a unique piece of the structural puzzle.[1] While IR spectroscopy identifies the functional groups present, MS reveals the molecular weight and elemental composition.[2] NMR spectroscopy then provides a detailed map of the atomic connectivity and stereochemistry, ultimately leading to the complete molecular structure.
Data Presentation: A Comparative Analysis
To effectively cross-reference the data from these three powerful analytical techniques, a structured and comparative presentation is essential. The following tables summarize the key quantitative and qualitative information obtained from each method for a hypothetical small organic molecule.
Table 1: Summary of Key Analytical Data
| Parameter | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information Provided | Detailed atomic connectivity, chemical environment of nuclei (¹H, ¹³C), stereochemistry.[1] | Molecular weight, elemental formula, fragmentation patterns.[3] | Presence of specific functional groups. |
| Typical Data Format | Spectrum with chemical shifts (ppm), coupling constants (Hz), and integration values.[1] | Mass spectrum showing mass-to-charge ratio (m/z) of ions.[4] | Spectrum showing absorbance or transmittance vs. wavenumber (cm⁻¹).[4] |
| Sample State | Solution (typically) or solid.[5] | Solid, liquid, or gas (after ionization).[4] | Solid, liquid, or gas. |
Table 2: Quantitative Data Comparison for a Hypothetical Molecule (C₉H₁₀O₂)
| Technique | Observation | Interpretation |
| ¹H NMR | δ 7.9 (d, 2H), δ 7.1 (d, 2H), δ 4.3 (q, 2H), δ 2.1 (s, 3H), δ 1.3 (t, 3H) | Aromatic protons, methylene group adjacent to a methyl group, an isolated methyl group. |
| ¹³C NMR | δ 197, 165, 134, 130, 129, 114, 61, 25, 14 | Indicates the presence of a ketone, an ester, four distinct aromatic carbons, and three aliphatic carbons. |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 150 | Confirms the molecular weight of the compound. |
| IR | Strong absorption at ~1735 cm⁻¹, ~1680 cm⁻¹ | Suggests the presence of an ester and a ketone functional group. |
The Cross-Referencing Workflow
The effective elucidation of a chemical structure relies on a logical and systematic workflow that integrates the data from NMR, MS, and IR spectroscopy. This process begins with obtaining the molecular formula and identifying key functional groups, followed by the detailed assembly of the molecular skeleton using NMR data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. tutorchase.com [tutorchase.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Synthesis: A Guide to Assessing Reproducibility
For researchers, scientists, and professionals in drug development, the ability to reliably reproduce published synthesis methods is paramount. This guide provides a framework for critically evaluating and comparing the reproducibility of synthetic protocols, offering a side-by-side analysis of reported versus replicated experimental data. By examining both a successfully reproduced method and a case of failed replication, we highlight key factors that influence the transferability of chemical syntheses.
The reproducibility of a published synthetic method is a cornerstone of scientific progress, yet it is often a significant hurdle in the laboratory. Incomplete experimental details, subtle variations in reaction conditions, and the inherent complexity of chemical transformations can all contribute to difficulties in replicating published results. This guide aims to equip researchers with the tools to navigate these challenges by providing a structured approach to assessing and comparing the reproducibility of published work.
Case Study 1: The Gold Standard of Reproducibility - A Success Story from Organic Syntheses
The journal Organic Syntheses has long been regarded as a benchmark for reproducible chemical procedures. Each submitted protocol undergoes a rigorous checking process by an independent laboratory. This commitment to verification provides an invaluable resource for the scientific community.
As a representative example, let's consider the synthesis of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, a versatile chiral building block. The procedure, originally submitted by a research group, was independently verified by a checking laboratory. The table below summarizes the key quantitative data from both the submitters and the checkers.
| Parameter | Submitter's Reported Data | Checker's Verified Data |
| Starting Material | Isopropylidene-D-mannitol | Isopropylidene-D-mannitol |
| Reagent 1 | Lead tetraacetate | Lead tetraacetate |
| Solvent | Dichloromethane | Dichloromethane |
| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 1.5 hours | 1.5 hours |
| Yield | 85-90% | 88-91% |
| Purity (by NMR) | >98% | >98% |
As the data clearly indicates, the checker's results are in excellent agreement with those reported by the original submitters. This successful replication underscores the importance of providing a detailed and robust experimental protocol.
Experimental Protocol: Synthesis of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
Materials:
-
Isopropylidene-D-mannitol (1.0 eq)
-
Lead tetraacetate (2.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of isopropylidene-D-mannitol in dichloromethane is cooled to 0 °C in an ice bath.
-
Lead tetraacetate is added portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to afford the crude product.
-
The crude product is purified by distillation under reduced pressure to yield the pure (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde.
This detailed protocol, coupled with the consistent results between the submitter and checker, provides a high degree of confidence in the reproducibility of this synthesis.
Case Study 2: When Syntheses Fail - The Challenge of Total Synthesis
The total synthesis of complex natural products often presents significant challenges to reproducibility. Subtle variations in reaction conditions or the purity of reagents can have a dramatic impact on the outcome of a multi-step synthesis. A notable example is the total synthesis of Lasalocid Acid A, a polyether antibiotic.
In the course of a recent total synthesis, researchers attempted to replicate the final aldol condensation step as reported in the original syntheses by Kishi and Ireland.[1] However, these attempts proved unsuccessful, leading to unselective and inefficient formation of the desired product.[1] This failure necessitated the development of an alternative approach.
The table below compares the originally reported conditions for the problematic aldol reaction with the successfully implemented alternative.
| Parameter | Original Reported Methods (Kishi/Ireland) | Successful Alternative Method (Mukaiyama Aldol) |
| Aldehyde Fragment | Aldehyde Precursor of Lasalocid Acid A | Aldehyde Precursor of Lasalocid Acid A |
| Enolate Precursor | Ketone Fragment of Lasalocid Acid A | Silyl Enol Ether of Ketone Fragment |
| Key Reagents | Zinc enolates | Titanium tetrachloride (TiCl₄) |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (CH₂Cl₂) |
| Outcome | Unselective and inefficient reaction | Successful formation of the desired product |
This case highlights how a published procedure, even from esteemed research groups, may not be directly transferable to a different laboratory setting or a slightly modified synthetic route. The successful implementation of the Mukaiyama aldol reaction demonstrates the importance of methodological flexibility and the need for careful optimization of critical reaction steps.
Experimental Protocol: Mukaiyama Aldol Condensation in the Synthesis of Lasalocid Acid A (Generalized)
Materials:
-
Aldehyde fragment
-
Silyl enol ether of the ketone fragment
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
A solution of the aldehyde fragment in dry dichloromethane is cooled to -78 °C under an inert atmosphere.
-
Titanium tetrachloride is added dropwise to the stirred solution.
-
A solution of the silyl enol ether of the ketone fragment in dry dichloromethane is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for the specified time, monitoring by TLC.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Visualizing Complexity: Signaling Pathways and Experimental Workflows
To further aid in the understanding of complex chemical and biological processes, graphical representations are invaluable. Below are diagrams generated using Graphviz (DOT language) illustrating a key signaling pathway relevant to drug discovery and a generalized workflow for multi-step organic synthesis.
This diagram illustrates the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer. Understanding this pathway is crucial for the development of targeted cancer therapies.
This workflow diagram provides a simplified overview of a typical multi-step organic synthesis, from starting materials to the final purified product. Each step often requires careful optimization and characterization to ensure the desired outcome.
By critically evaluating published methods, paying close attention to experimental details, and being prepared to adapt and optimize procedures, researchers can increase the likelihood of successfully reproducing and building upon the work of others, thereby accelerating scientific discovery.
References
A Comparative Analysis of the Efficacy of Paclitaxel and Its Derivatives in Breast Cancer Cells
This guide provides a comprehensive comparison of the in vitro efficacy of the chemotherapeutic agent Paclitaxel and its key derivatives, Docetaxel and Cabazitaxel. The information is targeted towards researchers, scientists, and drug development professionals, offering a concise overview of their relative potencies in a common breast cancer cell line, supported by detailed experimental protocols and pathway visualizations.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic effects of Paclitaxel, Docetaxel, and Cabazitaxel were evaluated in the human breast adenocarcinoma cell line, MCF-7. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro, was determined for each compound. The data clearly indicates that both derivatives exhibit greater potency than the parent compound, with Cabazitaxel being the most potent of the three in this specific cell line.
| Compound | IC50 (nM) in MCF-7 Cells | Reference(s) |
| Paclitaxel | ~10 | [1] |
| Docetaxel | 2.5 ± 0.5 | [2] |
| Cabazitaxel | 0.4 ± 0.1 | [2] |
Mechanism of Action: Microtubule Stabilization
Paclitaxel and its derivatives exert their anticancer effects by targeting microtubules, which are essential components of the cell's cytoskeleton.[2] These drugs bind to the β-tubulin subunit of microtubules, which promotes their assembly and stabilizes them against depolymerization.[3][4] This interference with the normal dynamic instability of microtubules leads to a prolonged arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[3][4]
Caption: Signaling pathway of taxane-induced apoptosis. (Within 100 characters)
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Paclitaxel, Docetaxel, and Cabazitaxel stock solutions (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]
-
Drug Treatment: Prepare serial dilutions of Paclitaxel, Docetaxel, and Cabazitaxel in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various drug concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value can then be determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the in vitro cytotoxicity of drug derivatives.
Caption: Workflow for in vitro cytotoxicity comparison. (Within 100 characters)
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cabazitaxel exhibits more favorable molecular changes compared to other taxanes in androgen-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(Thiophen-3-yl)benzoic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 3-(Thiophen-3-yl)benzoic acid as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. All disposal procedures must comply with local, state, and federal regulations. This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting.
Waste Identification and Hazard Assessment
Prior to disposal, it is crucial to characterize the waste stream containing this compound. As a derivative of benzoic acid and a sulfur-containing organic compound, it should be handled as a chemical that may possess the following hazards:
Combustion of this compound may produce hazardous gases such as carbon monoxide, carbon dioxide, and sulfur oxides.[1][3]
Personal Protective Equipment (PPE) and Safe Handling
When handling this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE) to minimize exposure risks.
Required PPE:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[3][5]
-
Hand Protection: Wear chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[5]
-
Respiratory Protection: If handling fine powders or generating dust, use a NIOSH-approved respirator.[3]
Always handle the chemical waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][6]
Waste Segregation and Container Management
Proper segregation and containment of chemical waste are critical to prevent dangerous reactions and ensure safe disposal.
-
Waste Segregation: Do not mix this compound waste with other waste streams, particularly strong bases, oxidizing agents, or reducing agents, to avoid incompatible chemical reactions.[1][3] Organic acids should be stored separately from other chemical classes.[7]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste.[8] The container must be in good condition and have a tightly sealing lid.[9]
-
Labeling: Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the chemical (e.g., "Irritant")
-
The date of accumulation.
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.[10]
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
Step-by-Step Disposal Protocol:
-
Collection: Collect all waste containing this compound, including contaminated materials such as gloves, weighing paper, and spill cleanup debris, in the designated and labeled hazardous waste container.[7]
-
Storage: Keep the waste container securely closed in a designated satellite accumulation area.[10]
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.[10] Do not attempt to transport the waste off-site yourself.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.
Neutralization: While some organic acids can be neutralized before disposal, this is generally not recommended for this compound without a specific, validated protocol.[8][10] The presence of the thiophene group may lead to unknown reaction byproducts. If considering neutralization, consult with your EHS department for guidance and approval.
Spill and Emergency Procedures
In the event of a spill, take the following immediate actions:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Report: Notify your laboratory supervisor and EHS department immediately.
-
Cleanup: Only trained personnel with appropriate PPE should clean up the spill. Use an inert absorbent material to contain the spill, then collect the material into a designated hazardous waste container.[1][4] Avoid generating dust.[2] For large spills, professional cleanup may be necessary.[7]
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH for Drain Disposal | Generally between 6.0 and 9.0 after neutralization (Not recommended for this compound) | General laboratory practice |
| Toxicity to Aquatic Life (Benzoic Acid) | LC50 (fish): 44.6 mg/l/96h | [2] |
| Biodegradability (Benzoic Acid) | Readily biodegradable | [2] |
Experimental Protocols and Visualizations
As this document focuses on disposal procedures, detailed experimental protocols are not applicable. However, the following workflow diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ilpi.com [ilpi.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. coral.washington.edu [coral.washington.edu]
- 8. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 3-(Thiophen-3-yl)benzoic acid
This guide provides crucial safety and logistical information for the handling and disposal of 3-(Thiophen-3-yl)benzoic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Compound Identification and Hazards:
| Compound Name | This compound |
| CAS Number | 20608-89-3 |
| Molecular Formula | C₁₁H₈O₂S |
| GHS Hazard Statements | H302: Harmful if swallowed.[1][2] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] |
| Signal Word | Warning[1] |
| Primary Hazards | Acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity (single exposure); respiratory tract irritation.[1] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[3][4] | To protect eyes from splashes and airborne particles. |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[4] A chemical-resistant apron or a lab coat should be worn.[3] | To prevent skin contact and contamination of personal clothing.[3][4] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used if handling outside a fume hood or if dust is generated.[4] Work within a chemical fume hood is the preferred method to control inhalation exposure.[3] | To protect against the inhalation of harmful dust and vapors.[4] |
| Foot Protection | Closed-toe shoes must be worn at all times in the laboratory.[4] | To protect feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation and Inspection:
-
Before starting any work, ensure that a Safety Data Sheet (SDS) for this compound is accessible and has been reviewed.[3]
-
Inspect all PPE for integrity before use. Discard and replace any damaged items.
-
Verify that the chemical fume hood is functioning correctly.[3]
-
Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.[4]
-
-
Handling the Compound:
-
All weighing and transferring of the solid compound should be conducted within a chemical fume hood to minimize inhalation of dust.[3]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
When preparing solutions, always add the acid to the solvent slowly. Never add solvent to the acid.[3]
-
Keep containers of this compound tightly closed when not in use.[2]
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
| Waste Stream | Disposal Procedure |
| Unused/Expired Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations for chemical waste disposal.[6] |
| Contaminated Labware (disposable) | Items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be collected in a designated hazardous waste container lined with a plastic bag.[6] The bag should be sealed and labeled for disposal. |
| Contaminated Labware (reusable) | Glassware and other reusable equipment should be decontaminated. A common procedure is to rinse with a suitable solvent, collecting the rinsate as hazardous waste. The cleaned labware can then be washed with soap and water. |
| Solutions of the Compound | Aqueous solutions may require neutralization before disposal, depending on local regulations.[3] Organic solutions should be collected in a designated solvent waste container. Do not mix incompatible waste streams.[7] All waste containers must be properly labeled with their contents.[6] |
| Spill Cleanup Materials | In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[8] Carefully sweep or scoop up the material, place it in a sealed container, and label it as hazardous waste.[8] For larger spills, evacuate the area and follow institutional emergency procedures.[6] All materials used for cleanup must be disposed of as hazardous waste.[6] |
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. This compound | C11H8O2S | CID 4047610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. scienceequip.com.au [scienceequip.com.au]
- 4. benchchem.com [benchchem.com]
- 5. earth.utah.edu [earth.utah.edu]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. mn.uio.no [mn.uio.no]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
